Product packaging for Sophocarpine hydrobromide(Cat. No.:CAS No. 78003-71-1)

Sophocarpine hydrobromide

Cat. No.: B1228532
CAS No.: 78003-71-1
M. Wt: 327.26 g/mol
InChI Key: NBBQEIQEBNYSFK-PUILLJIJSA-N
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Description

Contextualization within Natural Product Chemistry Research

Sophocarpine (B1681056) is a naturally occurring alkaloid found predominantly in plants of the Sophora genus, such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata. frontiersin.orgnih.gov Within the field of natural product chemistry, it belongs to the quinolizidine (B1214090) alkaloid family. frontiersin.orgnih.gov The investigation of such natural compounds is crucial for discovering novel chemical structures with potential therapeutic value. frontiersin.org The synthesis of sophocarpine can be achieved from matrine (B1676216), another alkaloid from the same plant genus. jelsciences.com

Significance as a Research Probe in Chemical Biology and Pharmacology

In chemical biology and pharmacology, sophocarpine hydrobromide serves as a valuable research probe to investigate various cellular signaling pathways. frontiersin.org Its ability to interact with multiple biological targets allows researchers to explore the mechanisms underlying various physiological and pathological processes.

Extensive research has demonstrated that sophocarpine modulates several key signaling pathways, including:

NF-κB Pathway : Sophocarpine has been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. frontiersin.orgmedchemexpress.com This inhibition helps to reduce the inflammatory response. frontiersin.orgbiosynth.com

MAPK Pathway : The compound affects the mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK phosphorylation, which are involved in cellular responses to a variety of stimuli. frontiersin.orgmedchemexpress.com

PI3K/Akt Pathway : Sophocarpine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival. nih.govmedchemexpress.com It has been observed to upregulate PTEN, a tumor suppressor that acts as a negative regulator of this pathway. medchemexpress.com

MEK/ERK Pathway : Research indicates that sophocarpine can downregulate the MEK/ERK signaling pathway, which is involved in cell proliferation, migration, and invasion. frontiersin.orgmedchemexpress.com

The diverse pharmacological effects of sophocarpine, such as its anti-inflammatory, anticancer, and antiviral activities, are attributed to its modulation of these and other signaling pathways. sigmaaldrich.comfrontiersin.org For instance, in studies on cancer cells, sophocarpine has been observed to inhibit cell viability, induce apoptosis, and arrest the cell cycle by targeting these pathways. nih.govmedchemexpress.com In the context of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. selleckchem.comtargetmol.com

Table 2: Investigated In Vitro Effects of Sophocarpine

Cell LineEffectSignaling Pathway Implication
Glioblastoma cells (U251, C6)Inhibits cell viability, proliferation, and migration; induces G0/G1 cell cycle arrest and apoptosis. medchemexpress.comUpregulation of PTEN; downregulation of PI3K/Akt. medchemexpress.com
Colorectal cancer cells (HCT116, SW620)Inhibits cell proliferation and migration; reduces N-cadherin and MMP-9 expression. medchemexpress.comDownregulation of MEK/ERK phosphorylation and VEGF-A/C/D secretion. medchemexpress.com
RAW 264.7 macrophagesInhibits LPS-induced production of NO, TNF-α, and IL-6; downregulates iNOS and COX-2 protein expression. medchemexpress.comInhibition of NF-κB activation and p38 and JNK phosphorylation. medchemexpress.com
H9C2 cardiomyocytesReduces ROS levels; inhibits DOX-induced Bax and cleaved-caspase-3 expression; upregulates Bcl-2. medchemexpress.comUpregulation of Nrf2/HO-1 signaling. medchemexpress.com

This table summarizes some of the key research findings on the in vitro effects of sophocarpine on various cell lines and the implicated signaling pathways.

Furthermore, sophocarpine has been identified as a blocker of hERG K+ channels, which are critical for cardiac action potential repolarization. biosynth.comresearchgate.net This interaction highlights its potential use in studying cardiac electrophysiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23BrN2O B1228532 Sophocarpine hydrobromide CAS No. 78003-71-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBQEIQEBNYSFK-PUILLJIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6483-15-4 (Parent)
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00999263
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78003-71-1
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Natural Occurrence of Sophocarpine

Plant Sources and Isolation Methodologies for Research Purity

Sophocarpine (B1681056) is predominantly found in plants belonging to the Sophora genus of the Leguminosae (Fabaceae) family. magtechjournal.com Key plant sources that are known to contain significant amounts of this alkaloid include Sophora alopecuroides, Sophora flavescens, and Sophora tonkinensis. frontiersin.orgnih.govfrontiersin.org The concentration of sophocarpine and other related alkaloids can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed (e.g., roots, seeds, leaves). nih.govresearchgate.net For instance, the seeds of Sophora alopecuroides are a particularly rich source. mdpi.comfrontiersin.org

The isolation of sophocarpine from these plant materials for research purposes requires a multi-step process designed to separate it from a complex mixture of other phytochemicals, including other alkaloids and flavonoids. magtechjournal.comrsc.org The general procedure involves:

Extraction : Dried and powdered plant material is typically subjected to solvent extraction. actahort.org Common methods include maceration or Soxhlet extraction using organic solvents like methanol (B129727) or ethanol (B145695). actahort.org To improve efficiency, particularly for alkaloids which are basic in nature, acidified water or ethanol is often used to convert the alkaloids into their salt form, enhancing their solubility.

Acid-Base Partitioning : The crude extract is then subjected to liquid-liquid partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution is washed with an immiscible organic solvent (like chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which deprotonates the alkaloids back to their free base form, making them soluble in organic solvents. A final extraction with an organic solvent yields a crude alkaloid mixture. rsc.org

Chromatographic Purification : To isolate sophocarpine from other closely related alkaloids, various chromatographic techniques are employed. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. researchgate.net For achieving high purity required for research, preparative High-Performance Liquid Chromatography (prep-HPLC) with a reversed-phase C18 column is often the method of choice. researchgate.net The selection of the mobile phase, a mixture of solvents like methanol, water, and a modifier like diethylamine, is optimized to achieve the best separation of sophocarpine, matrine (B1676216), and sophoridine (B192422). researchgate.net

To facilitate handling, stability, and crystallization for analytical and research applications, the purified sophocarpine base is often converted into a salt, such as sophocarpine hydrobromide. This is achieved by reacting the purified alkaloid with hydrobromic acid.

Table 1: Principal Plant Sources of Sophocarpine

Plant Species Family Plant Part(s) Used for Isolation
Sophora alopecuroides L. Leguminosae (Fabaceae) Seeds, Aerial Parts nih.govmdpi.com
Sophora flavescens Ait. Leguminosae (Fabaceae) Roots frontiersin.orgcymitquimica.com
Sophora tonkinensis Gagnep. Leguminosae (Fabaceae) Roots frontiersin.org
Sophora viciifolia Hance Leguminosae (Fabaceae) Not specified frontiersin.org
Daphniphyllum oldhamii (Hemsl.) K.Rosenthal Daphniphyllaceae Not specified frontiersin.org

Biosynthetic Pathways of Quinolizidine (B1214090) Alkaloids Leading to Sophocarpine

The biosynthesis of matrine-type alkaloids, including sophocarpine, is a subset of the broader quinolizidine alkaloid (QA) pathway. nih.govresearchgate.net This pathway utilizes the amino acid L-lysine as its primary precursor. rsc.orgresearchgate.net While the complete enzymatic pathway to sophocarpine has not been fully elucidated, tracer studies and the identification of key enzymes have outlined the foundational steps. nih.govfrontiersin.org

The key stages of the biosynthetic pathway are:

Formation of Cadaverine : The pathway begins with the decarboxylation of L-lysine to form cadaverine. nih.govresearchgate.net This initial and committed step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). rsc.orgfrontiersin.org

Oxidative Deamination : Cadaverine then undergoes oxidative deamination, a reaction likely catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal. frontiersin.org This intermediate spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. nih.gov

Assembly of the Tetracyclic Core : The characteristic tetracyclic quinolizidine skeleton of matrine-type alkaloids is formed from three molecules of cadaverine, though the precise mechanism of cyclization and condensation is complex and not fully characterized. nih.govresearchgate.net It is hypothesized that intermediates derived from Δ¹-piperideine are assembled to form the foundational structure of alkaloids like lupanine, which is a key intermediate in the biosynthesis of many QAs. researchgate.netfrontiersin.org

Tailoring Reactions : Once the basic matrine skeleton is formed, a series of "tailoring" reactions, such as dehydrogenations, oxygenations, and isomerizations, lead to the diverse array of matrine-type alkaloids. researchgate.net Sophocarpine, also known as 13,14-didehydromatridin-15-one, is structurally a dehydrogenated form of matrine. frontiersin.org This suggests that a dehydrogenase enzyme is responsible for introducing the double bond in the final steps of the pathway, converting a matrine precursor into sophocarpine.

The genes and specific enzymes responsible for the later, more complex steps of cyclization and the final tailoring reactions that produce sophocarpine are still areas of active research. researchgate.netfrontiersin.org

Chemodiversity within the Matrine-Type Alkaloid Family

The matrine-type alkaloids are a structurally diverse subgroup of quinolizidine alkaloids characterized by a tetracyclic ring system. nih.govnih.gov This structural diversity arises from variations in stereochemistry and functional group modifications on the core matrine skeleton. frontiersin.orgresearchgate.net Sophocarpine is a prominent member of this family, which also includes well-known compounds like matrine, oxymatrine (B1678083), and sophoridine. researchgate.netresearchgate.net

The key structural differences between sophocarpine and its close relatives are:

Matrine : The parent compound of the family, featuring a saturated tetracyclic quinolizidine structure. nih.gov

Oxymatrine : Structurally, it is the N-oxide of matrine, containing an additional oxygen atom bonded to one of the nitrogen atoms. nih.gov This modification increases its polarity.

Sophoridine : An isomer of matrine, differing in the stereochemical configuration at one or more of its chiral centers. researchgate.net

Sophocarpine : As 13,14-didehydromatridin-15-one, its defining feature is a double bond between carbons 13 and 14, which distinguishes it from the saturated structure of matrine and sophoridine. frontiersin.orgresearchgate.net

This chemodiversity is significant as even minor structural modifications, such as the presence of a double bond or a change in stereochemistry, can lead to different pharmacological profiles. mdpi.com The co-occurrence of these various alkaloids in the same plant species highlights the complexity and specificity of the biosynthetic machinery within these plants. mdpi.com

Table 2: Comparison of Major Matrine-Type Alkaloids

Compound Name Chemical Formula Molar Mass (g/mol) Key Structural Feature
Matrine C₁₅H₂₄N₂O 248.37 Saturated tetracyclic core nih.gov
Oxymatrine C₁₅H₂₄N₂O₂ 264.36 N-oxide of Matrine nih.gov
Sophoridine C₁₅H₂₄N₂O 248.37 Stereoisomer of Matrine researchgate.net
Sophocarpine C₁₅H₂₂N₂O 246.35 Double bond (13,14-didehydro) biosynth.com

Synthetic Chemistry and Analogue Development of Sophocarpine Hydrobromide

Total Synthesis Strategies for Sophocarpine (B1681056) and its Stereoisomers

While sophocarpine is readily available from natural sources, the development of total synthesis routes is crucial for accessing stereoisomers and analogues not found in nature. Literature specifically detailing the total synthesis of sophocarpine is limited; however, strategies for the closely related matrine-type alkaloids provide significant insight.

Biomimetic and bio-inspired syntheses for this class of alkaloids often leverage biosynthetic hypotheses. Matrine-type alkaloids are proposed to derive biosynthetically from three molecules of L-lysine through the unstable cyclic imine intermediate, Δ1-piperidine. researchgate.netwiley-vch.de Synthetic strategies have been developed that mimic this pathway. One notable approach involves a dearomative annulation reaction where two pyridine (B92270) molecules, acting as stable surrogates for Δ1-piperidine, are combined with glutaryl chloride to construct the complete tetracyclic framework of the matrine (B1676216) alkaloids in a single step. researchgate.net This strategy has been successfully applied to synthesize isomatrine, which can then serve as a precursor to other related alkaloids. researchgate.net Such biomimetic approaches are powerful for efficiently assembling the core structure and can be adapted to target different stereoisomers by controlling the cyclization and reduction steps.

Asymmetric synthesis, which allows for the selective production of a specific enantiomer, is critical in alkaloid synthesis. irb.hrnih.gov For related complex alkaloids, strategies often involve chiral N-acylpyridinium salt chemistry or highly diastereoselective N-acyliminium cyclization reactions to establish key stereocenters. nih.gov These methodologies could theoretically be applied to a total synthesis of sophocarpine to control the stereochemistry at its chiral centers.

Semisynthesis of Sophocarpine from Related Alkaloids (e.g., Matrine)

Given the structural similarity and co-occurrence in plants like Sophora flavescens, the more abundant alkaloid matrine serves as a common and practical starting material for the semisynthesis of sophocarpine. mdpi.com Sophocarpine is also known as 13,14-didehydromatridin-15-one, which highlights its relationship to matrine as a dehydrogenated analogue. nih.gov

The primary conversion strategy involves the introduction of a double bond between the C-13 and C-14 positions of the matrine skeleton. This transformation is typically achieved through an oxidation or dehydrogenation reaction. The presence of the tertiary amine and lactam functionalities in matrine requires careful selection of reagents to achieve regioselectivity and avoid unwanted side reactions. This semisynthetic route provides a straightforward and efficient method to access sophocarpine from a readily available natural precursor.

Starting MaterialKey TransformationProductReference
MatrineDehydrogenation/OxidationSophocarpine nih.gov

This interactive table summarizes the semisynthetic conversion of matrine to sophocarpine.

Rational Design and Synthesis of Sophocarpine Analogues and Derivatives

The unique chemical structure of sophocarpine makes it an excellent template for designing and synthesizing novel derivatives with potentially enhanced or specific biological activities. nih.gov

A key feature of the sophocarpine molecule is the α,β-unsaturated carbonyl group within its D-ring. This Michael acceptor system provides a reactive site for nucleophilic addition, making it an ideal target for structural modification. nih.govnih.gov By introducing various substituents at the C-13 or C-14 position, chemists can probe how changes in steric bulk, electronics, and hydrogen-bonding capacity affect biological interactions.

For instance, derivatives have been synthesized by introducing moieties like indole (B1671886) and cyclohexylamine (B46788) at the C-13 position. nih.gov These modifications have been shown to significantly alter the cytotoxic profile of the parent molecule, providing valuable structure-activity relationship (SAR) data. nih.gov The synthesis of such analogues allows researchers to investigate the specific pharmacophoric elements required for a desired biological effect, thereby helping to elucidate the mechanism of action.

Modification SiteType of ModificationPurpose/Outcome
C-13 PositionAddition of Indole GroupEnhanced Cytotoxicity Probe
C-13 PositionAddition of CyclohexylamineEnhanced Cytotoxicity Probe
D-Ring LactamHydrolysis and AmidationInvestigate Role of Lactam in Activity

This interactive table outlines examples of structure-directed modifications on the sophocarpine/matrine scaffold.

To visualize and identify the molecular targets of sophocarpine within complex biological systems, derivatives bearing spectroscopic (e.g., fluorescent) or affinity (e.g., biotin) tags are invaluable tools. While specific literature on tagged sophocarpine derivatives is not widely available, the synthesis of such probes would follow established bioconjugation principles.

The synthesis of a fluorescent probe would typically involve conjugating a fluorophore (like a coumarin (B35378) or fluorescein (B123965) derivative) to the sophocarpine scaffold. nih.gov This is often achieved by first introducing a reactive handle, such as an amine or carboxylic acid, onto the sophocarpine molecule via a linker. The α,β-unsaturated system could be a potential site for attaching such a linker.

Similarly, for an affinity-tagged probe, a molecule like biotin (B1667282) would be attached, often via a flexible polyethylene (B3416737) glycol (PEG) linker to minimize steric hindrance. nih.govnih.gov The resulting biotinylated sophocarpine could then be used in affinity purification experiments to isolate its binding partners from cell lysates, which can then be identified using techniques like mass spectrometry.

Preparation and Characterization of Sophocarpine Salts for Research (e.g., Hydrobromide, Citrate)

For research and potential therapeutic applications, active pharmaceutical ingredients are often formulated as salts to improve their physicochemical properties, such as solubility, stability, and melting point. Sophocarpine, as a basic alkaloid, readily forms salts with various acids.

The hydrobromide salt is a common form used in research. Its preparation typically involves reacting the free base of sophocarpine with hydrobromic acid in a suitable solvent, followed by crystallization.

Crystal engineering techniques have been employed to prepare and characterize novel sophocarpine salts with tailored properties. For example, co-crystallization of sophocarpine with acids like hesperetin, L-(-)-malic acid, and p-hydroxybenzoic acid has yielded new salts with significantly higher melting points compared to the free base, overcoming a key limitation for solid-state formulation. researchgate.net These salts are thoroughly characterized using techniques such as infrared spectroscopy, single-crystal X-ray diffraction, and thermal analysis to confirm their structure and assess their physical properties. researchgate.net

Salt FormAcid UsedKey Improved PropertyReference
SC-HESHesperetinIncreased Melting Point researchgate.net
SC-LMA MHL-(-)-Malic AcidIncreased Melting Point researchgate.net
SC-PHBA MHp-Hydroxybenzoic AcidIncreased Melting Point researchgate.net
HydrobromideHydrobromic AcidCommon Research Salt FormN/A

This interactive table summarizes the properties of different sophocarpine salts prepared for research purposes.

Advanced Structural Elucidation and Conformational Analysis of Sophocarpine Hydrobromide

Spectroscopic Methodologies for Confirming Complex Architectures (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive confirmation of sophocarpine's complex molecular framework relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence of the atomic connectivity and molecular formula.

Advanced NMR spectroscopy, including high-field one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is indispensable for assembling the molecule's structural puzzle. nih.gov While ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) reveal long-range couplings, which are crucial for connecting the individual spin systems that constitute the four-ring structure. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is vital for stereochemical and conformational assignments. researchgate.net The analysis of chemical shifts and coupling constants can reveal subtle stereochemical differences, for instance, distinguishing between diastereoisomeric forms of related matrine-type alkaloids. researchgate.net

High-Resolution Mass Spectrometry is critical for unequivocally determining the elemental composition of a molecule from a highly accurate mass measurement. mdpi.comlabmanager.com For sophocarpine (B1681056), which is often analyzed using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. HRMS can distinguish between compounds with the same nominal mass (isobars), ensuring confidence in the assigned molecular formula. chromatographyonline.com This high level of mass accuracy is fundamental for validating the identity of sophocarpine in complex biological matrices or as a starting point for further structural analysis. nih.gov

Table 1: Representative Spectroscopic Data for Sophocarpine

Technique Parameter Observed Finding Significance
HRMS (ESI) Mass-to-Charge Ratio (m/z)[M+H]⁺ at m/z 247.1805Confirms the elemental composition C₁₅H₂₂N₂O. nih.gov
¹³C NMR Chemical Shift (δC)Differences in δC at C-7, C-9, and C-17Used to differentiate between diastereoisomers like sophocarpine and sophoridine (B192422). researchgate.net
¹H NMR Coupling Constants (J)3J(H,H) valuesProvide information on the dihedral angles between adjacent protons, aiding in conformational analysis.
2D NMR (NOESY) Cross-peaksDetection of through-space correlationsIdentifies protons that are close in space, which is essential for determining the relative stereochemistry and preferred conformation in solution. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. hilarispublisher.com This technique provides precise coordinates for nearly every atom, revealing absolute configuration, bond lengths, bond angles, and the conformation adopted within the crystal lattice. mdpi.com For complex chiral molecules like sophocarpine, crystallographic analysis of a salt, such as the hydrobromide, is often the definitive method to resolve any stereochemical ambiguities. chemistry-chemists.comresearchgate.net

The process involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic structure is modeled. mdpi.com Studies on various salts of sophocarpine have demonstrated the power of this technique. It reveals not only the molecule's internal geometry but also the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. For instance, in sophocarpine salts, charge-assisted hydrogen bonds involving the protonated nitrogen atoms are key interactions that define the crystal packing. researchgate.net

While the specific crystallographic data for sophocarpine hydrobromide is not detailed in readily available literature, the analysis of other sophocarpine salts and related alkaloid hydrobromides provides a clear blueprint for the type of information obtained. chemistry-chemists.comresearchgate.net Such analyses confirm the relative and absolute stereochemistry of all chiral centers and describe the precise puckering and fusion of the four-ring system in the solid state.

Table 2: Illustrative Crystallographic Data for a Sophocarpine Salt (Note: Data shown is representative of what is obtained from a single-crystal X-ray analysis of a sophocarpine salt, based on published studies of related compounds.) researchgate.net

Parameter Description Example Value/Finding
Crystal System The symmetry system to which the unit cell belongs.Monoclinic
Space Group The group of symmetry operations of the crystal.P2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a ≈ 10 Å, b ≈ 8 Å, c ≈ 12 Å, β ≈ 105°
Key Interactions Dominant intermolecular forces in the crystal.Charge-assisted hydrogen bonds (e.g., N⁺-H···O)
Bond Length (N⁺-H···O) The distance of a specific hydrogen bond.~1.8 Å
Bond Angle (N⁺-H···O) The angle of a specific hydrogen bond.~170°
Conformation The 3D arrangement of the molecule in the crystal.Typically a rigid, well-defined conformation of the tetracyclic system.

Conformational Dynamics and Flexibility Studies

Beyond the static picture provided by X-ray crystallography, understanding the conformational dynamics of sophocarpine is crucial, as its behavior in solution or the gas phase can differ significantly from its solid-state structure. Theoretical and experimental studies have revealed that the sophocarpine framework is not entirely rigid.

Computational studies using Density Functional Theory (DFT) have been particularly insightful. researchgate.net These calculations predict that sophocarpine possesses a notable degree of conformational flexibility, primarily centered around the lactam nitrogen (N-1). researchgate.net Unlike many other matrine-type alkaloids that have a single, strongly preferred conformation, sophocarpine is predicted to exist as a mixture of at least two distinct conformers that are close in energy (nearly isoenergetic). These conformers primarily differ in the geometry of the C/D ring junction, which can adopt either a trans or cis configuration. researchgate.net

These theoretical predictions find experimental support in NMR studies. The observation of exchange peaks in 2D NOESY spectra can indicate that a molecule is undergoing a conformational interconversion on the NMR timescale. nih.gov This dynamic equilibrium between different conformers in solution is a key feature of sophocarpine's molecular behavior and is essential for a complete understanding of its chemical and biological properties. The presence of multiple, accessible conformations can influence how the molecule interacts with biological targets.

Table 3: Summary of Conformational Analysis Findings for Sophocarpine

Methodology Key Finding Implication
Density Functional Theory (DFT) Sophocarpine exhibits marked conformational flexibility. researchgate.netThe molecule is not static but exists in a dynamic equilibrium.
DFT Calculations Predicts the existence of two nearly isoenergetic conformers (C/D-trans and C/D-cis). researchgate.netSophocarpine likely exists as a mixture of conformations in solution or the gas phase.
NMR Spectroscopy Theoretical predictions are consistent with NMR evidence. researchgate.netExperimental data supports the model of conformational flexibility derived from computational studies.

Molecular and Cellular Mechanisms of Action of Sophocarpine Hydrobromide

Elucidation of Signaling Pathway Modulation

Sophocarpine (B1681056) exerts its biological activities by interacting with and modulating a complex network of intracellular signaling pathways. These interactions are fundamental to its therapeutic potential in various disease models. Studies have shown that sophocarpine can influence the activity of critical pathways such as Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Akt (PI3K/AKT), and Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.gov

The NF-κB signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Sophocarpine has been shown to inhibit the activation of this pathway in various contexts. In models of diabetic cardiomyopathy, sophocarpine treatment suppressed high-glucose-induced inflammation by inhibiting the NF-κB signaling pathway. nih.gov This was evidenced by the reversal of IκBα degradation and the subsequent prevention of NF-κB/p65 nuclear translocation. nih.gov

In lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages, sophocarpine inhibited NF-κB activation by preventing the phosphorylation of its inhibitor, IκB. nih.gov This led to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was also decreased. nih.gov

Research on neuropathic pain has also implicated the NF-κB pathway in the analgesic effects of sophocarpine. ircmj.com In a mouse model of chronic constriction injury, sophocarpine treatment downregulated the expression of key components of the HMGB1/TLR4/NF-κB signaling pathway in the spinal cord, including NF-κB itself. ircmj.com This suggests that the anti-inflammatory and analgesic properties of sophocarpine are, at least in part, mediated through the suppression of NF-κB signaling. frontiersin.orgircmj.com

Pathway ComponentEffect of SophocarpineModel SystemReference
NF-κB Activation InhibitionHigh-glucose-stimulated H9c2 cells, LPS-induced RAW 264.7 cells nih.govnih.gov
IκBα Degradation InhibitionHigh-glucose-stimulated H9c2 cells nih.gov
p65 Nuclear Translocation InhibitionHigh-glucose-stimulated H9c2 cells nih.gov
Pro-inflammatory Cytokine Production (TNF-α, IL-6) SuppressionLPS-induced RAW 264.7 cells, Diabetic mice nih.govnih.gov
iNOS and COX-2 Expression DecreaseLPS-induced RAW 264.7 cells nih.gov
HMGB1/TLR4/NF-κB Pathway DownregulationMouse model of neuropathic pain ircmj.com

The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Sophocarpine has been found to interact with several components of the MAPK pathway. frontiersin.org

In LPS-stimulated RAW 264.7 cells, sophocarpine demonstrated an ability to attenuate the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), while having no effect on the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2). nih.gov The inhibition of p38 and JNK phosphorylation contributes to the anti-inflammatory effects of sophocarpine by down-regulating the expression of iNOS and COX-2. nih.gov

The MAPK pathway is comprised of several parallel cascades, including the ERK, JNK, and p38 pathways, each activated by distinct upstream kinases. genome.jp Sophocarpine's selective inhibition of p38 and JNK, but not ERK, in certain inflammatory models suggests a targeted mechanism of action within the broader MAPK network. nih.gov

MAPK ComponentEffect of SophocarpineModel SystemReference
p38 Phosphorylation AttenuationLPS-induced RAW 264.7 cells nih.govmedchemexpress.com
JNK Phosphorylation AttenuationLPS-induced RAW 264.7 cells nih.govmedchemexpress.com
Erk1/2 Phosphorylation No effectLPS-induced RAW 264.7 cells nih.gov

The PI3K/AKT pathway is a central signaling node that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Sophocarpine has been identified as an inhibitor of the PI3K/AKT pathway in several cancer cell lines. medchemexpress.com

In glioblastoma cells, sophocarpine was found to downregulate the PI3K/Akt signaling pathway, contributing to the inhibition of cell viability, proliferation, and migration. nih.govnih.gov It also induced cell cycle arrest at the G0/G1 phase and promoted apoptosis. nih.govnih.gov This effect was linked to the upregulation of the tumor suppressor PTEN, which acts as a negative regulator of the PI3K/AKT pathway. nih.govd-nb.info

Similarly, in castration-resistant prostate cancer (CRPC) cells, sophocarpine suppressed cell proliferation, migration, and invasion, and induced apoptosis by inactivating the PI3K/AKT/mTOR signaling pathway. nih.govpeerj.com The compound was shown to downregulate the expression of PI3K and reduce the phosphorylation of both AKT and mTOR. peerj.com In gastric cancer cells, sophocarpine also inhibited the PI3K/AKT pathway, leading to apoptosis. peerj.com

Furthermore, in a model of septic liver injury, sophocarpine attenuated hepatic oxidative reactions, inflammation, and apoptosis by suppressing the PI3K/AKT pathway. researchgate.net

Pathway ComponentEffect of SophocarpineModel SystemReference
PI3K/Akt Signaling Downregulation/InhibitionGlioblastoma cells, Castration-resistant prostate cancer cells, Gastric cancer cells nih.govnih.govnih.govpeerj.com
Akt Phosphorylation DownregulationGlioblastoma cells, Castration-resistant prostate cancer cells nih.govpeerj.com
mTOR Phosphorylation ReductionCastration-resistant prostate cancer cells peerj.com
PI3K Expression DownregulationCastration-resistant prostate cancer cells peerj.com

The AMPK pathway is a key cellular energy sensor that plays a critical role in maintaining energy homeostasis. Activation of AMPK can have beneficial effects in metabolic disorders. Sophocarpine has been shown to activate the AMPK signaling pathway. frontiersin.orgncats.io

In a study on hepatocyte steatosis, sophocarpine was found to alleviate lipid accumulation in oleic acid-induced steatotic hepatocytes. nih.gov The underlying mechanism was attributed to the activation of the AMPK signaling pathway. nih.gov Sophocarpine treatment led to a significant increase in the protein expression of phosphorylated AMPKα (P-AMPKα) and AMPKα. nih.gov This activation of AMPK is believed to contribute to the observed improvement in hepatocyte steatosis. nih.gov

Pathway ComponentEffect of SophocarpineModel SystemReference
AMPK Signaling Pathway ActivationPrimary rat hepatocytes nih.gov
P-AMPKα Protein Expression IncreasePrimary rat hepatocytes nih.gov
AMPKα Protein Expression IncreasePrimary rat hepatocytes nih.gov

The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/AKT pathway. Sophocarpine has been demonstrated to exert some of its anti-cancer effects by modulating the PTEN/PI3K/AKT axis. medchemexpress.comnih.gov

In glioblastoma multiforme (GBM), sophocarpine was found to significantly suppress tumor growth both in vitro and in vivo. nih.gov Mechanistic studies revealed that sophocarpine upregulates the expression of PTEN at both the transcriptional and translational levels. nih.gov This upregulation of PTEN leads to the subsequent downregulation of PI3K/Akt signaling, resulting in cell cycle arrest and apoptosis of GBM cells. nih.govnih.gov Inactivating PTEN partially reversed the anti-tumor effects of sophocarpine, confirming the crucial role of this pathway in its mechanism of action. nih.govnih.gov Further research has shown that sophocarpine can regulate this pathway by downregulating miR-21, a microRNA that negatively regulates PTEN expression. d-nb.infonih.gov

Pathway ComponentEffect of SophocarpineModel SystemReference
PTEN Expression UpregulationGlioblastoma cells medchemexpress.comnih.gov
PI3K/Akt Signaling DownregulationGlioblastoma cells nih.govnih.gov
miR-21 Expression DownregulationGlioblastoma cells d-nb.infonih.gov

The MEK/ERK pathway, a component of the larger MAPK signaling network, plays a significant role in cell proliferation and survival. arvojournals.org Vascular endothelial growth factor (VEGF) is a potent angiogenic factor that is often regulated by the MEK/ERK pathway. Sophocarpine has been shown to inhibit tumor progression by downregulating the MEK/ERK/VEGF pathway. medchemexpress.compeerj.com

In a study on colorectal cancer cells, sophocarpine was found to inhibit cell migration. peerj.com This was associated with the downregulation of MEK/ERK phosphorylation and a subsequent decrease in the secretion of VEGF-A, VEGF-C, and VEGF-D. medchemexpress.com The inhibition of this pathway by sophocarpine suggests its potential as an anti-angiogenic agent. researchgate.net

Pathway ComponentEffect of SophocarpineModel SystemReference
MEK/ERK Phosphorylation DownregulationColorectal cancer cells medchemexpress.com
VEGF Secretion (VEGF-A/C/D) ReductionColorectal cancer cells medchemexpress.com

Nrf2/HO-1 Signaling Pathway Activation

Sophocarpine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm. nih.gov However, upon stimulation by compounds like sophocarpine, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of various protective genes, including HO-1. mdpi.comfrontiersin.org The activation of the Nrf2/HO-1 pathway by sophocarpine has been observed to mitigate isoproterenol-induced kidney injury by suppressing oxidative stress. nih.gov This activation leads to an increase in antioxidant proteins such as SOD-1 and SOD-2. nih.gov The protective effects of this pathway are crucial in combating cellular damage from reactive oxygen species (ROS) and are a key target for therapies against diseases involving oxidative stress. mdpi.comdovepress.com

TLR-4/NF-κB Signaling Pathway Inhibition

Sophocarpine demonstrates significant inhibitory effects on the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway. wjgnet.comnih.govircmj.com This pathway is a central regulator of inflammatory responses. wjgnet.com Research indicates that sophocarpine can down-regulate the expression of TLR4 and its downstream signaling molecule MyD88. wjgnet.com This inhibition, in turn, suppresses the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65. nih.govnih.gov By blocking this cascade, sophocarpine effectively reduces the production and expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). wjgnet.comircmj.comnih.gov This mechanism has been implicated in the amelioration of conditions like liver fibrosis and neuropathic pain. nih.govircmj.com Furthermore, sophocarpine's inhibition of the TLR4/NF-κB pathway has been linked to the suppression of mitogen-activated protein kinase (MAPK) signaling, specifically p38 and JNK. wjgnet.comnih.govnih.gov

IL-17 and TNF Signaling Pathway Regulation

Sophocarpine has been identified as a regulator of the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. nih.gov The IL-17 family of cytokines are significant pro-inflammatory mediators involved in both acute and chronic inflammatory conditions. nih.govarchivesofmedicalscience.com They signal through IL-17 receptors, activating downstream pathways like NF-κB and MAPK to induce the expression of other inflammatory molecules. nih.govarchivesofmedicalscience.comcreative-diagnostics.com Network pharmacology analysis has suggested that sophocarpine's therapeutic effects, for instance in the context of COVID-19, may be partly due to its ability to modulate the IL-17 and TNF signaling pathways. nih.gov Specifically, sophocarpine has been shown to attenuate the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6. nih.gov

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for a multitude of biological processes, including cell proliferation and differentiation. mdpi.comnih.gov Dysregulation of this pathway is associated with various diseases. mdpi.comnih.gov While direct modulation of the Wnt/β-catenin pathway by sophocarpine hydrobromide is not extensively detailed in the provided results, the pathway's fundamental role in cellular processes suggests it as a potential, though not yet fully explored, target. The pathway is initiated by the binding of Wnt proteins to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. mdpi.comfrontiersin.org

Hippo and p53 Signaling Pathway Activations

Research has indicated that sophoridine (B192422), a compound closely related to sophocarpine, can activate the Hippo and p53 signaling pathways. nih.gov The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is linked to cancer. nih.govplos.org It exerts its effects through the phosphorylation and inhibition of the transcriptional co-activators YAP and TAZ. nih.govplos.org The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress to induce cell cycle arrest or apoptosis. frontiersin.orgmdpi.com The activation of both the Hippo and p53 pathways by sophoridine has been shown to inhibit the growth of lung cancer cells and enhance their sensitivity to cisplatin (B142131). nih.gov There is significant crosstalk between the Hippo and p53 pathways, with components of the Hippo pathway being able to stabilize and activate p53. nih.govfrontiersin.orgmdpi.com

RANKL-ERK-NFAT Pathway Interactions

While direct evidence of this compound's interaction with the RANKL-ERK-NFAT pathway is limited in the provided search results, its known effects on related pathways are noteworthy. The ERK (extracellular signal-regulated kinase) pathway is a component of the MAPK signaling cascade. nih.gov Sophocarpine has been shown to inhibit the phosphorylation of ERK in the context of the TLR4 signaling pathway. wjgnet.com The ERK pathway plays a role in transmitting signals from the cell surface to the nucleus, influencing a variety of cellular processes including proliferation and differentiation. nih.gov

Receptor-Ligand Interactions and Binding Affinities

The specific receptor-ligand interactions and binding affinities of this compound are not extensively detailed in the provided search results. However, some insights can be gleaned. Molecular docking simulations have been used to investigate the binding of sophocarpine to transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, suggesting a potential interaction. biorxiv.org Additionally, the broader class of sigma receptors, for which no definitive endogenous ligand has been identified, are known to bind various synthetic compounds. sigmaaldrich.com The determination of binding affinities, often expressed as Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration), is crucial for understanding the potency and selectivity of a compound for its target receptor. nih.govresearchgate.net

Table of Affected Proteins and their Pathways

Protein/MoleculeSignaling PathwayEffect of Sophocarpine
Nrf2Nrf2/HO-1Activation
HO-1Nrf2/HO-1Upregulation
TLR4TLR-4/NF-κBInhibition/Down-regulation
MyD88TLR-4/NF-κBDown-regulation
NF-κB (p65)TLR-4/NF-κBInhibition of phosphorylation
IκBαTLR-4/NF-κBInhibition of phosphorylation
TNF-αTLR-4/NF-κB, TNFDown-regulation of expression/production
IL-6TLR-4/NF-κB, IL-17Down-regulation of expression/production
IL-1βTLR-4/NF-κBDown-regulation of expression
p-ERKTLR-4/NF-κBDecreased levels
p-JNKTLR-4/NF-κBDecreased levels
p-p38TLR-4/NF-κBDecreased levels
IL-17IL-17Regulation
Hippo pathway proteinsHippoActivation (by Sophoridine)
p53p53Activation (by Sophoridine)

Identification of Specific Receptor Targets (e.g., Toll-like Receptors)

Research has identified Toll-like receptor 4 (TLR4) as a significant molecular target of sophocarpine. TLR4 is a key pattern recognition receptor that, upon activation, triggers inflammatory signaling cascades. researchgate.net Studies have demonstrated that sophocarpine can attenuate the expression of TLR4. In a model of nonalcoholic steatohepatitis using primary hepatocytes, enhanced expression of TLR4 was observed in oleic acid-induced steatotic cells. researchgate.net Treatment with sophocarpine suppressed the synthesis of pro-inflammatory cytokines and concurrently reduced the expression of TLR4 in these cells. researchgate.net This effect was reversible, as the expression of TLR4 and pro-inflammatory cytokines recovered after the removal of sophocarpine. researchgate.net

Further investigations into the downstream effects of this interaction revealed that sophocarpine's anti-inflammatory action is mediated through the inhibition of TLR4-dependent signaling pathways. Specifically, sophocarpine was found to restrain the activation of nuclear factor-kappaB (NF-κB), c-Jun-N-terminal kinase (JNK), and Extracellular regulated protein kinases (ERK) signaling pathways. researchgate.net Similarly, in rat models of liver fibrosis, sophocarpine administration suppressed the expression of TLR4, which was associated with an alleviation of fibrotic markers. nih.gov These findings collectively indicate that sophocarpine modulates inflammatory responses by directly or indirectly downregulating the expression of TLR4 and inhibiting its subsequent signaling pathways. researchgate.netnih.gov

Characterization of Binding Kinetics and Thermodynamics

The precise binding kinetics and thermodynamic parameters of this compound with its molecular targets have not been extensively characterized in publicly available literature. While its interaction with various receptors and enzymes has been established, detailed quantitative data such as binding affinity (Kd), association (kon) and dissociation (koff) rate constants, and thermodynamic values (ΔG, ΔH, ΔS) are largely unavailable.

However, some comparative studies offer insights into its binding characteristics. For instance, when comparing its effect on hERG K+ channels to the related alkaloid sophoridine, sophocarpine was found to be a more potent blocker. researchgate.net This enhanced potency is attributed to its higher hydrophobicity, which suggests a greater binding affinity for the inactivated state of the channel. researchgate.net The partition coefficients for the n-octanol/water system at 37°C were reported as 16.03 ± 0.42 for sophocarpine and 1.94 ± 0.03 for sophoridine, highlighting sophocarpine's more lipophilic nature which may contribute to stronger or more stable interactions with certain biological targets. researchgate.net A comprehensive understanding of the binding events will require further investigation using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Enzyme Activity Modulation and Inhibition Kinetics

Sophocarpine has been shown to modulate the activity of several key enzymes involved in cellular processes, including DNA replication and signal transduction.

Direct evidence for the interaction between sophocarpine and DNA topoisomerase I is limited. However, studies on closely related matrine-type alkaloids and derivatives of sophocarpine suggest that this enzyme is a potential target. DNA topoisomerase I is a crucial enzyme that relaxes torsional strain in DNA during replication and transcription. oaepublish.com Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. nih.govoaepublish.com

Research has shown that certain derivatives, such as sophocarpine-cinnamic acid hybrids, display potent inhibitory activity against topoisomerase enzymes. researchgate.net Furthermore, sophoridine, another matrine-type alkaloid, has been identified as an inhibitor of DNA topoisomerase I. frontiersin.orgdovepress.com This suggests that compounds with the quinolizidine (B1214090) alkaloid scaffold, common to both sophocarpine and sophoridine, may have the potential to interact with and inhibit this enzyme. However, further studies are required to confirm and characterize the direct effect of sophocarpine on DNA topoisomerase I activity and inhibition kinetics.

Sophocarpine appears to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is critical for cell proliferation, growth, and differentiation. vjst.vn An in silico molecular docking study screened various alkaloid compounds for their potential to inhibit EGFR and reported a binding affinity for sophocarpine of -7.6 kcal/mol, suggesting a potential direct interaction. vjst.vn

Experimental studies further support the role of sophocarpine in regulating EGFR-mediated pathways. In prostate cancer cells, sophocarpine was found to effectively inhibit proliferation induced by epidermal growth factor. frontiersin.org Its anti-tumor effects in several cancer types, including gastric cancer and glioblastoma, have been linked to the downregulation of downstream signaling cascades such as the PI3K/Akt and MEK/ERK pathways, both of which are principal mediators of EGFR signaling. medchemexpress.comresearchgate.netnih.gov For example, sophocarpine has been shown to inhibit the growth of gastric cancer cells by down-regulating the PI3K/AKT pathway. researchgate.net This evidence indicates that sophocarpine's anti-cancer activity may be mediated, at least in part, by its modulation of EGFR signaling, though the precise mechanism—whether through direct receptor inhibition or downstream pathway interference—is still under investigation. frontiersin.org

Sophocarpine has been systematically evaluated for its inhibitory effects on the human liver cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs and xenobiotics. medchemexpress.com In vitro studies using human liver microsomes investigated sophocarpine's impact on eight major CYP isoforms: CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. medchemexpress.com

The results showed that sophocarpine selectively inhibits CYP3A4 and CYP2C9, while the other tested isoforms, including CYP2E1, were not significantly affected. medchemexpress.com The inhibition of CYP3A4 was determined to be noncompetitive, whereas the inhibition of CYP2C9 was competitive. medchemexpress.com Furthermore, sophocarpine was identified as a time-dependent inhibitor of CYP3A4. medchemexpress.com These findings suggest a potential for pharmacokinetic drug interactions when sophocarpine is co-administered with drugs metabolized by CYP3A4 and CYP2C9. medchemexpress.com

Inhibitory Effects of Sophocarpine on Human Cytochrome P450 Isoforms
CYP IsoformIC50 (μM)Type of InhibitionKi (μM)Time-Dependent Inhibition
CYP3A412.22Noncompetitive6.74Yes (Kinact/KI = 0.082/21.54 μM-1 min-1)
CYP2C915.96Competitive9.19Not Reported
CYP1A2> 100N/AN/AN/A
CYP2A6> 100N/AN/AN/A
CYP2C8> 100N/AN/AN/A
CYP2C19> 100N/AN/AN/A
CYP2D6> 100N/AN/AN/A
CYP2E1> 100N/AN/AN/A

Data sourced from an in vitro study using human liver microsomes. medchemexpress.com

Ion Channel Regulation and Electrophysiological Effects

Sophocarpine exhibits significant electrophysiological effects, particularly on cardiac ion channels, which underlies its potential as an antiarrhythmic agent. vjst.vn Studies on guinea pig ventricular myocytes have elucidated its multi-channel blocking properties. vjst.vn

The compound has been shown to inhibit several key cardiac currents:

Late Sodium Current (INa): Sophocarpine demonstrates an inhibitory effect on the sodium ion current. vjst.vn

L-type Calcium Current (ICaL): The compound can decrease the L-type calcium current, an action that may contribute to a shortening of the action potential duration. vjst.vn

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Sophocarpine inhibits the IKr current, which is conducted by hERG channels. vjst.vn This inhibition is believed to occur by influencing the inactivation state of the channel. vjst.vn

The combined effect of inhibiting INa, ICaL, and IKr currents gives sophocarpine an electrophysiological profile similar to that of amiodarone, a multi-channel blocking antiarrhythmic drug. vjst.vn In a tachyarrhythmia model induced by isoprenaline, sophocarpine was able to terminate ventricular fibrillation and restore regular heartbeats, confirming its anti-arrhythmic potential in a functional context. vjst.vn

Human Ether-a-go-go Related Gene (hERG) K+ Channel Blocking Activities

Sophocarpine is a potent blocker of the human Ether-a-go-go-Related Gene (hERG) K+ channels. selleckchem.com The hERG channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the action potential duration. nih.gov

Research conducted on human embryonic kidney (HEK293) cells stably expressing hERG channels demonstrated that sophocarpine inhibits these channels in a concentration-dependent fashion, with a reported IC50 value ranging from 100 to 300 μM. nih.gov The primary mechanism of this blockade involves altering the inactivation kinetics of the channel. nih.gov Specifically, sophocarpine significantly accelerates channel inactivation, the recovery from inactivation, and the onset of inactivation, while it does not affect channel activation or deactivation processes. nih.gov Further studies confirmed that sophocarpine does not have a significant impact on the expression or trafficking of the hERG protein itself, indicating its effect is directly on channel function. nih.gov Comparative studies have suggested that sophocarpine is a more potent hERG K+ channel blocker than its stereoisomer, sophoridine. researchgate.net

Voltage-Gated Sodium (Na+) Channel Modulation

Sophocarpine modulates the function of voltage-gated sodium channels, a key factor in its antiarrhythmic effects. frontiersin.orgnih.gov These channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov

Studies on rabbit ventricular myocytes revealed that sophocarpine specifically inhibits the late sodium current (INa.L). nih.gov An increase in INa.L can lead to intracellular sodium overload, which in turn elevates the reverse Na+/Ca2+ exchanger current (INCX), resulting in intracellular calcium overload. nih.gov By inhibiting the augmented INa.L, sophocarpine can mitigate this pathological cascade. nih.gov In experiments, sophocarpine at concentrations of 20, 40, and 80 μM dose-dependently inhibited the INa.L and INCX that were enlarged by Anemonia sulcata toxin II (ATX II), a sodium channel opener. nih.gov Notably, the transient sodium current was not affected by these concentrations of sophocarpine. nih.gov This selective inhibition of the late sodium current is a critical aspect of its mechanism, helping to prevent calcium overload-associated myocyte damage and arrhythmia. nih.gov

L-Type Calcium (Ca2+) Channel Attenuation

The electrophysiological effects of sophocarpine include the attenuation of L-type calcium (Ca2+) channels (ICaL). frontiersin.orgnih.gov These channels play a crucial role in cardiac muscle contraction and the plateau phase of the cardiac action potential. pocketdentistry.com

In studies using neonatal rat ventricular cells, sophocarpine was shown to substantially decrease the L-type calcium current. nih.gov The inhibitory effect on the Ca2+ channel contributes to the observed decreases in the action potential amplitude and the maximum rate of depolarization (Vmax) in slow-response action potentials, such as those in the sinus node. nih.gov The modulation of sodium, calcium, and potassium channel currents collectively underlies sophocarpine's antiarrhythmic properties. frontiersin.org

Potassium (K+) Tail Current Inhibition

Sophocarpine's inhibitory action extends to potassium (K+) tail currents, particularly those mediated by the hERG channel, which corresponds to the rapid delayed rectifier potassium current (IKr). researchgate.netnih.gov Tail currents are observed upon repolarization of the cell membrane and are crucial for determining the action potential duration. nih.gov

Direct evidence from studies on HEK293 cells shows that sophocarpine inhibits the hERG channel-mediated potassium ion tail current. researchgate.net This inhibition leads to a prolongation of the action potential duration. nih.gov Experiments on papillary muscle myocytes demonstrated that sophocarpine's ability to prolong the action potential duration was dependent on a functional IKr. When IKr was blocked by the specific inhibitor dofetilide, sophocarpine did not show this prolonging effect, suggesting that its primary target for this action is the IKr current. nih.gov The inhibition of this outward potassium current retards repolarization, a key component of its antiarrhythmic mechanism. nih.gov

Ion ChannelEffect of SophocarpineResearch Finding
hERG K+ Channel InhibitionPotent blocker with an IC50 of 100-300 μM; alters inactivation kinetics. nih.gov
Voltage-Gated Na+ Channel ModulationInhibits the late sodium current (INa.L) without affecting the transient current. nih.gov
L-Type Ca2+ Channel AttenuationSubstantially decreases the L-type calcium current (ICaL) in cardiac myocytes. nih.gov
Potassium (K+) Tail Current InhibitionInhibits the hERG-mediated rapid delayed rectifier potassium current (IKr). researchgate.netnih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

Sophocarpine has been shown to modulate Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain and itch sensation. biorxiv.org Research indicates that sophocarpine can produce analgesic and anti-pruritic effects by inhibiting these channels. biorxiv.org

In a mouse model of allergic contact dermatitis, sophocarpine administration reduced the mRNA and protein expression of TRPA1. biorxiv.org Behavioral tests further supported this, showing that pretreatment with sophocarpine decreased scratching and wiping behaviors induced by the TRPA1 agonist, allyl isothiocyanate (AITC). biorxiv.org Molecular docking studies suggest that sophocarpine may act as a competitive inhibitor of the TRPA1 channel. biorxiv.org The downregulation and inhibition of TRPA1 function are proposed as key mechanisms for its ability to relieve itch and pain. biorxiv.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

Similar to its effects on TRPA1, sophocarpine also modulates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in pain and neurogenic inflammation. biorxiv.org

Studies have demonstrated that sophocarpine downregulates both the mRNA and protein expression of TRPV1. biorxiv.org In behavioral experiments, sophocarpine pretreatment reduced wiping behavior induced by the TRPV1 agonist capsaicin (B1668287) (CAP). biorxiv.org Molecular docking simulations have indicated a potential competitive binding between sophocarpine and TRPV1, suggesting it could be a competitive inhibitor. biorxiv.org By downregulating the expression and inhibiting the function of TRPV1, sophocarpine may alleviate pain and itch associated with conditions like allergic contact dermatitis. biorxiv.org

TRP ChannelEffect of SophocarpineImplication
TRPA1 Downregulation and InhibitionContributes to analgesic and anti-pruritic effects. biorxiv.org
TRPV1 Downregulation and InhibitionContributes to analgesic and anti-pruritic effects. biorxiv.org

Subcellular and Organelle-Specific Mechanistic Effects

Sophocarpine's mechanisms extend to the subcellular level, influencing specific organelles and critical signaling pathways that regulate cell fate, inflammation, and oxidative stress.

One of the prominent subcellular effects of sophocarpine is the induction of apoptosis through the mitochondrial pathway. peerj.comxzhmu.edu.cn Studies in various cancer cell lines have shown that sophocarpine treatment leads to a decrease in the mitochondrial membrane potential. xzhmu.edu.cn This is accompanied by changes in the expression of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax. peerj.comxzhmu.edu.cn This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3, and ultimately, apoptosis. xzhmu.edu.cnnih.gov

Sophocarpine has also been implicated in modulating endoplasmic reticulum (ER) stress. scilit.comnih.gov It has been shown to alleviate doxorubicin-induced heart injury by suppressing ER stress. scilit.comnih.gov

Mitochondrial Function Perturbations

Mitochondria, as central hubs for cellular energy metabolism and apoptosis, are significant targets for sophocarpine. Research indicates that sophocarpine and its derivatives can directly impact mitochondrial integrity and function.

A study on a hybrid molecule of sophocarpine and cinnamic acid revealed its ability to induce mitochondrial stress. This was evidenced by several key observations, including the depolarization of the mitochondrial membrane potential, an overload of mitochondrial calcium, and a subsequent increase in the production of reactive oxygen species (ROS). researchgate.net The mitochondrial membrane potential is crucial for ATP synthesis, and its depolarization is a hallmark of mitochondrial dysfunction.

In the context of doxorubicin-induced cardiotoxicity, sophocarpine has been shown to mitigate oxidative stress. It was observed to reverse the increase in total superoxide (B77818) levels induced by doxorubicin. nih.gov This suggests a protective role for sophocarpine in certain contexts by modulating mitochondrial ROS production. Specifically, sophocarpine treatment suppressed the increase of the pro-oxidative protein NOX-4 and inhibited the decrease of the anti-oxidative protein SOD-2. nih.gov Furthermore, a Cell Counting Kit-8 assay, which measures the number of metabolically active mitochondria, has been used to assess the impact of sophocarpine on cell viability, indicating its influence on mitochondrial activity. nih.gov

The disruption of mitochondrial function by sophocarpine can lead to the release of pro-apoptotic factors. For instance, the induction of mitochondrial stress by a sophocarpine derivative led to the release of cytochrome c, a key event in the intrinsic apoptotic pathway. researchgate.net This release subsequently activates caspase cascades, leading to programmed cell death.

Table 1: Effects of Sophocarpine on Mitochondrial Function

Parameter Effect Cell/System Studied Reference
Mitochondrial Membrane Potential Depolarization Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid researchgate.net
Mitochondrial Calcium Overload Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid researchgate.net
Reactive Oxygen Species (ROS) Increased production Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid researchgate.net
Total Superoxide Level Reversal of doxorubicin-induced increase H9C2 cells nih.gov
Cytochrome c Release Induced Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid researchgate.net

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and calcium homeostasis. Conditions that disrupt these functions lead to ER stress and activate the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis or trigger apoptosis if the stress is irremediable. nih.govfrontiersin.orgmdpi.comfortunejournals.com The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). fortunejournals.comfrontiersin.org

While sophocarpine has been shown to induce apoptosis and autophagy, processes that can be linked to ER stress, direct evidence detailing its specific mechanisms of modulating the UPR is not extensively documented in the available research. The activation of apoptosis and autophagy by sophocarpine could be a downstream consequence of ER stress, but the precise molecular interactions between sophocarpine and the key players of the UPR (IRE1, PERK, ATF6) remain to be fully elucidated. It is known that prolonged ER stress can lead to apoptosis through the activation of pro-apoptotic factors like CHOP (C/EBP homologous protein) and the caspase cascade, including the ER-resident caspase-12. mdpi.com

Lysosomal Pathway Interventions

Lysosomes are acidic organelles containing a variety of hydrolases that are essential for the degradation and recycling of cellular waste. Lysosomal membrane permeabilization (LMP) leads to the release of these hydrolases, such as cathepsins, into the cytosol, which can trigger a form of programmed cell death known as lysosomal cell death. nih.govnih.gov This can occur independently of or in conjunction with the caspase-mediated apoptotic pathway. nih.gov

The current body of scientific literature does not provide extensive direct evidence on how this compound specifically intervenes in lysosomal pathways. While sophocarpine is known to induce autophagy, a process that culminates in the fusion of autophagosomes with lysosomes for degradation, its direct effects on lysosomal enzyme activity or membrane integrity are not well-defined. Some alkaloids are known to inhibit lysosomal enzymes like α-mannosidase, but specific studies on sophocarpine's direct interaction with lysosomal components are limited. chemistry-chemists.com The induction of autophagy by sophocarpine in gastric cancer cells suggests an interplay with the lysosomal degradation machinery, but further research is needed to clarify the direct molecular targets of sophocarpine within the lysosomal pathway.

Cell Cycle Regulation and Programmed Cell Death Pathways

This compound significantly influences cell fate by modulating the cell cycle and activating programmed cell death pathways, primarily apoptosis and autophagy. These actions are fundamental to its observed anti-proliferative effects in various cancer cell lines.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, Bcl-2 Family Regulation)

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Sophocarpine has been demonstrated to be a potent inducer of apoptosis in several cancer cell types through the intrinsic, or mitochondrial, pathway.

A key mechanism is the activation of the caspase cascade. Studies have shown that sophocarpine treatment leads to the upregulation of cleaved caspase-3, the executioner caspase that orchestrates the dismantling of the cell. nih.gov This activation is a downstream event following the release of cytochrome c from the mitochondria. researchgate.netnih.gov

The regulation of the Bcl-2 family of proteins, which are critical arbiters of the mitochondrial apoptotic pathway, is also a significant target of sophocarpine. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key players in this family. Sophocarpine treatment has been shown to increase the expression of Bax while decreasing the expression of Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating apoptosis.

Autophagy Induction and Related Mechanistic Pathways

Autophagy is a catabolic process where cellular components are degraded and recycled. It can act as a survival mechanism under stress, but can also lead to a form of programmed cell death. Sophocarpine has been shown to induce autophagy in cancer cells. nih.govresearchgate.net

The induction of autophagy by sophocarpine is often linked to the modulation of key signaling pathways. One of the most prominent is the PI3K/AKT/mTOR pathway. Sophocarpine has been found to inhibit the PI3K/AKT signaling pathway, which is a negative regulator of autophagy. nih.govnih.gov By suppressing this pathway, sophocarpine promotes the initiation of autophagy. Evidence for autophagy induction includes the increased expression of autophagy-related proteins such as Beclin-1 and LC3-II (Microtubule-associated protein 1A/1B-light chain 3). nih.gov

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G2/M)

In addition to inducing cell death, sophocarpine can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and replicating.

Research has consistently shown that sophocarpine can induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, including gastric and glioblastoma cells. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs. The mechanism behind this G0/G1 arrest is often attributed to the regulation of the PTEN/PI3K/AKT pathway. Sophocarpine treatment has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway. nih.govnih.gov This leads to downstream effects on cell cycle regulatory proteins that control the G1/S transition.

Table 2: Effects of Sophocarpine on Apoptosis, Autophagy, and Cell Cycle

Process Key Molecular Effects Cell Line(s) Reference

| Apoptosis | - Increased Cleaved Caspase-3

  • Increased Bax expression
  • Decreased Bcl-2 expression
  • Increased Cytochrome c release | H9C2, Gastric cancer cells (MKN45, BGC-823), HeLa, HepG2 | nih.gov, nih.gov, researchgate.net | | Autophagy | - Inhibition of PI3K/AKT pathway
  • Increased Beclin-1 expression
  • Increased LC3-II expression | Gastric cancer cells (MKN45, BGC-823) | nih.gov | | Cell Cycle Arrest | - Arrest in G0/G1 phase
  • Upregulation of PTEN
  • Inhibition of PI3K/AKT pathway | Gastric cancer cells (MKN45, BGC-823), Glioblastoma cells (LN229, SF539) | nih.gov, nih.gov |
  • Preclinical Mechanistic Investigations of Sophocarpine Hydrobromide

    Cellular and Tissue Culture Models for Mechanistic Studies

    In vitro cell culture systems are fundamental tools for dissecting the molecular pathways affected by sophocarpine (B1681056) hydrobromide.

    Sophocarpine has demonstrated significant anti-tumor activity across a range of cancer cell lines, primarily by inducing apoptosis, autophagy, and inhibiting key signaling pathways involved in cell proliferation and survival.

    A549 (Human Lung Carcinoma): Studies have shown that sophocarpine has a significant inhibitory effect on lung cancer A549 cells. frontiersin.org

    MKN45 and BGC-823 (Human Gastric Cancer): In these cell lines, sophocarpine has been found to inhibit proliferation in a dose-dependent manner. imrpress.comnih.gov Mechanistic studies revealed that sophocarpine induces cell cycle arrest at the G0/G1 phase, promotes apoptosis, and triggers autophagy. imrpress.comnih.gov Key molecular events include the upregulation of p53 and Bax, the downregulation of Bcl-2, and the suppression of the PTEN/PI3K/AKT signaling pathway. frontiersin.orgimrpress.comnih.gov The induction of autophagy is evidenced by the increased presence of autophagosomes and elevated levels of the autophagy marker LC3-II. imrpress.com

    SW480 and LoVo (Human Colorectal Cancer): Research indicates that sophocarpine can inhibit the proliferation, invasion, and migration of colorectal cancer cells. This is achieved through the downregulation of the MEK/ERK/VEGF signaling pathway. frontiersin.org

    U87 (Human Glioblastoma): In glioblastoma cells, sophocarpine has been shown to suppress tumorigenesis by inhibiting proliferation and inducing apoptosis. nih.gov The underlying mechanism involves the regulation of the miR-21/PTEN/PI3K/AKT axis. nih.gov Sophocarpine was found to inhibit the expression of microRNA-21, which in turn increases the expression of the tumor suppressor PTEN. nih.gov This leads to the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival. nih.gov

    HNSCC (Head and Neck Squamous Cell Carcinoma): While direct studies on HNSCC cell lines are not extensively detailed in the provided results, the known mechanisms of sophocarpine in other cancers, such as the modulation of key signaling pathways like PI3K/AKT and NF-κB, are highly relevant to HNSCC, which often exhibits dysregulation of these same pathways. frontiersin.orgnih.govfrontiersin.org

    Interactive Table: Mechanistic Effects of Sophocarpine on Cancer Cell Lines

    Cell LineCancer TypeKey Mechanistic FindingsAffected Signaling Pathways
    A549Lung CarcinomaSignificant inhibitory effect. frontiersin.orgNot specified in provided results.
    MKN45Gastric CancerInhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. imrpress.comnih.govPTEN/PI3K/AKT frontiersin.orgimrpress.com
    BGC-823Gastric CancerInhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. imrpress.comnih.govPTEN/PI3K/AKT frontiersin.orgimrpress.com
    SW480Colorectal CancerInhibition of proliferation, invasion, and migration. frontiersin.orgMEK/ERK/VEGF frontiersin.org
    LoVoColorectal CancerInhibition of proliferation, invasion, and migration. frontiersin.orgMEK/ERK/VEGF frontiersin.org
    U87GlioblastomaInhibition of proliferation, induction of apoptosis. nih.govmiR-21/PTEN/PI3K/AKT nih.gov

    Sophocarpine exhibits significant anti-inflammatory properties by modulating the responses of immune cells.

    RAW 264.7 (Murine Macrophage): In lipopolysaccharide (LPS)-induced RAW 264.7 cells, sophocarpine has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect is associated with the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, sophocarpine inhibits the activation of the nuclear factor-κB (NF-κB) pathway by preventing the phosphorylation of its inhibitor, IκB. nih.gov Furthermore, it attenuates the phosphorylation of p38 mitogen-activated protein (MAP) kinase and c-Jun NH2-terminal kinase (JNK), while having no effect on extracellular signal-regulated kinase 1/2 (Erk1/2) phosphorylation. nih.gov

    Sophocarpine has demonstrated neuroprotective effects in neuronal cell models.

    PC12 (Rat Pheochromocytoma): In a β-amyloid injury model using PC12 cells, sophocarpine was found to mitigate cellular damage. frontiersin.org This protective effect is linked to the inhibition of NF-κB nuclear translocation, suggesting that its neuroprotective actions are mediated, at least in part, through the NF-κB pathway. frontiersin.org

    Sophocarpine has been investigated for its antiviral activity, particularly against the hepatitis B virus (HBV).

    HepG2.2.15 (Human Hepatoblastoma, HBV-producing): Studies using HepG2.2.15 cells have shown that sophocarpine can significantly reduce the levels of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA. frontiersin.org The proposed mechanism for this anti-HBV effect involves immune regulation, as sophocarpine has been observed to increase the levels of interferon-alpha (IFN-α) in the cell culture supernatants. frontiersin.org

    The use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offers a powerful platform for studying the cardiac effects of compounds. nih.govnih.gov While specific studies on the direct mechanistic assessment of sophocarpine hydrobromide using iPSC-CMs were not found in the provided search results, the ability of this model to recapitulate human cardiac physiology at the cellular level makes it a valuable future tool for investigating the compound's cardiovascular impact. nih.govnih.gov Research has shown that iPSC-CMs can be used to model cardiovascular diseases and assess drug responses, providing insights into ion channel function and electrophysiological properties. frontiersin.org

    In Vivo Animal Models for Mechanistic Elucidation

    Murine Models of Inflammation (e.g., LPS-Induced)

    Lipopolysaccharide (LPS)-induced inflammation in murine models is a standard method to study systemic inflammatory responses and the mechanisms of anti-inflammatory agents. mdpi.com In these models, Sophocarpine has demonstrated significant protective effects, particularly against liver injury. nih.gov Administration of Sophocarpine to LPS-challenged mice was shown to reduce the serum levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov

    The mechanistic basis for this anti-inflammatory action involves the modulation of several critical signaling pathways. nih.govnih.gov Research indicates that Sophocarpine inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.govnih.gov This is achieved by preventing the phosphorylation of the inhibitor κB (IκBα). nih.gov Furthermore, Sophocarpine has been found to suppress the p38 mitogen-activated protein kinase (MAPK) and c-Jun NH(2)-terminal kinase (JNK) signaling cascades. nih.govnih.gov It also appears to inhibit hepatic oxidative stress through the CYP2E/Nrf2 pathway and reduce apoptosis by suppressing PI3K/AKT signaling. nih.gov These findings collectively suggest that Sophocarpine exerts its anti-inflammatory effects by targeting multiple nodes within the complex network of inflammatory signaling. nih.govnih.govncats.io

    Inflammatory Marker/PathwayEffect of Sophocarpine in LPS-Induced Murine ModelsReference
    Serum TNF-αSignificantly Reduced nih.gov
    Serum IL-1βSignificantly Reduced nih.gov
    Serum IL-6Significantly Reduced nih.gov
    NF-κB PathwayInhibited nih.govnih.gov
    p38/JNK MAPK PathwaysInhibited/Attenuated nih.govnih.gov
    PI3K/AKT PathwaySuppressed nih.gov

    Animal Models for Studying Neurological Mechanisms (e.g., Alzheimer's Disease Models, Cerebral Edema)

    The neuroprotective mechanisms of Sophocarpine have been investigated in various animal models of neurological disorders. frontiersin.orgnih.gov In the APP/PS1 transgenic mouse model of Alzheimer's disease (AD), which is characterized by the accumulation of amyloid-β (Aβ) plaques and cognitive decline, Sophocarpine administration has shown therapeutic potential. nih.govnih.govfrontiersin.orgmdpi.com Treatment with Sophocarpine led to a significant alleviation of cognitive impairments and a reduction in neuronal loss. nih.gov Mechanistically, it was observed to decrease the deposition of Aβ plaques in the brain and enhance neurogenesis. nih.gov A key part of its action appears to be the modulation of neuroinflammation; Sophocarpine markedly inhibited the activation of microglia and decreased the expression of inflammatory markers in the hippocampus. nih.gov

    In a rat model of transient focal cerebral ischemia, which can lead to cerebral edema, Sophocarpine demonstrated a capacity to ameliorate brain damage. frontiersin.orgamegroups.cnplos.orgucl.ac.uk This protective effect was associated with reduced infarction and apoptosis. frontiersin.org The proposed mechanism for this neuroprotection involves the inhibition of the acid-sensing ion channel 1 (ASIC1), which is implicated in excitotoxicity and neuronal injury following ischemia. frontiersin.org

    Cardiovascular Disease Models (e.g., Ischemia/Reperfusion Injury)

    Animal models of myocardial ischemia/reperfusion (I/R) injury are crucial for understanding the paradoxical damage that occurs when blood flow is restored to ischemic heart tissue. nih.govmdpi.comrevespcardiol.organatoljcardiol.com In a rat model of myocardial I/R, Sophocarpine administration significantly improved cardiac function and reduced the myocardial infarct size. nih.gov The mechanism underlying this cardioprotection is closely linked to the attenuation of the inflammatory response that accompanies I/R injury. nih.gov

    Sophocarpine treatment was found to ameliorate the levels of inflammatory mediators such as TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.gov It also reduced neutrophil infiltration into the ischemic tissue, as indicated by decreased myeloperoxidase (MPO) activity. nih.gov At the molecular level, Sophocarpine significantly inhibited the translocation of NF-κB, a key transcription factor in the inflammatory cascade. frontiersin.orgnih.gov This inactivation of NF-κB was associated with the reduced phosphorylation of the upstream kinases p38 and JNK. nih.gov These findings suggest that a primary mechanism of Sophocarpine's protection against I/R injury is the down-regulation of the JNK/p38 MAPK/NF-κB signaling pathway. nih.gov

    Cancer Xenograft Models in Immunocompromised Animals (Focus on Molecular Mechanism within Tumor Microenvironment)

    Cancer xenograft models, where human tumor cells are implanted into immunocompromised animals, are used to study cancer biology and evaluate potential therapies in an in vivo setting. nih.govnih.gov Studies utilizing such models have begun to explore the anticancer mechanisms of Sophocarpine. In a gastric cancer xenograft model, Sophocarpine was shown to inhibit tumor growth in a dose-dependent manner. researchgate.net

    Zebrafish Models for Developmental Mechanistic Studies

    The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for in vivo research, particularly in toxicology and pharmacology. cellmolbiol.org Its utility stems from several advantageous characteristics, including high genetic homology with humans, rapid external embryonic development, and optical transparency during early life stages. cellmolbiol.orgmdpi.com These features permit real-time, non-invasive observation of organogenesis and cellular processes, making the zebrafish an ideal system for developmental and mechanistic studies of chemical compounds. mdpi.com

    In the context of sophocarpine research, zebrafish models have been employed to investigate its in vivo effects. A notable study demonstrated that sophocarpine can effectively ameliorate inflammation in a zebrafish model where inflammation was induced by copper sulfate (B86663) (CuSO₄). frontiersin.orgnih.gov This research indicates that sophocarpine is effective in reducing inflammatory responses in a whole-organism setting. frontiersin.orgnih.gov The use of zebrafish in this capacity allows for the observation of the compound's impact on a complex biological system, providing insights that complement in vitro data. While extensive research on sophocarpine's developmental effects in zebrafish is still emerging, these initial studies validate the model's utility for probing the compound's physiological and pathological activities.

    Table 1: Findings of Sophocarpine in a Zebrafish Inflammation Model

    ModelInducing AgentKey FindingReference
    Zebrafish (Danio rerio)Copper Sulfate (CuSO₄)Sophocarpine decreased the inflammatory response. frontiersin.orgnih.gov

    Investigation of Sophocarpine Effects on Viral Replication in Animal Models (e.g., HBV, EV71)

    Sophocarpine has been identified as a compound with significant antiviral potential against several viruses in preclinical studies. frontiersin.org However, the extent of in vivo investigation in animal models varies by virus type.

    Hepatitis B Virus (HBV)

    In vitro studies using the HepG2.2.15 cell line have shown that sophocarpine possesses anti-hepatitis B virus activity. frontiersin.org Research has demonstrated that sophocarpine can effectively reduce the levels of hepatitis B surface antigen (HBsAg) and HBV DNA in cell culture media, with some studies suggesting its efficacy surpasses that of other alkaloids like sophoridine (B192422) or the established drug lamivudine (B182088) in certain experimental conditions. frontiersin.org

    Despite these promising cell-based findings, there is currently a lack of published studies confirming the independent anti-HBV activity of sophocarpine in in vivo animal models. frontiersin.orgnih.gov The transition from in vitro success to proven in vivo efficacy is a critical step in drug development, and further investigations are required to determine if sophocarpine can suppress HBV replication in a living organism. nih.gov The specific molecular pathways through which sophocarpine may act against HBV also remain to be elucidated in an in vivo context. nih.gov

    Enterovirus 71 (EV71)

    Enterovirus 71 is a primary cause of hand, foot, and mouth disease (HFMD) in children. frontiersin.org Sophocarpine has demonstrated a notable ability to inhibit EV71 infection in vitro. nih.govnih.gov Mechanistic studies have revealed that the compound can interfere with the early stages of the viral lifecycle. frontiersin.orgnih.gov Specifically, sophocarpine has been shown to inhibit the attachment of the virus to host cells and, to a lesser extent, its penetration into the cells. frontiersin.orgnih.govnih.gov Furthermore, it has been verified that sophocarpine suppresses the replication of the viral genomic RNA. nih.govnih.gov

    While various animal models, including neonatal mice and transgenic mice, have been developed and are used for testing EV71 vaccine efficacy and pathogenesis, research specifically investigating the therapeutic effect of sophocarpine on EV71 replication in these animal models has not been reported in the available literature. nih.govnih.govwho.int The majority of current knowledge on sophocarpine's anti-EV71 activity is derived from cell culture experiments. frontiersin.org

    Table 2: Summary of Preclinical Antiviral Research on Sophocarpine

    VirusModel TypeKey Mechanistic FindingsStatus of Animal Model Investigation
    Hepatitis B Virus (HBV)In Vitro (HepG2.2.15 cells)Concentration-dependently reduced HBsAg levels and HBV DNA.Confirmation of efficacy in in vivo animal models is currently lacking. frontiersin.orgnih.gov
    Enterovirus 71 (EV71)In Vitro (Vero cells)Inhibited viral attachment and penetration; suppressed replication of viral genomic RNA. nih.govnih.govNo specific studies reported in the literature investigating sophocarpine's effect in animal models.

    Analysis of Anthelmintic and Antiparasitic Mechanisms in Animal Models

    Parasitic diseases represent a significant threat to global public health, necessitating the search for novel and effective antiparasitic agents. nih.gov Natural products are a promising source for such discoveries.

    The potential of sophocarpine as an anthelmintic or antiparasitic agent has been considered, but research in this area is still in its infancy. For instance, cystic echinococcosis, a disease caused by the larval stage of the tapeworm Echinococcus granulosus, is a persistent parasitic condition affecting both humans and livestock. nih.gov However, there is currently no research that validates the efficacy of sophocarpine used alone in combating E. granulosus infection in animal models. nih.gov

    Furthermore, it remains unclear whether sophocarpine holds therapeutic potential against other major parasitic diseases such as leishmaniasis, filariasis, or malaria. nih.gov As a result, the mechanisms by which sophocarpine might act against these types of pathogens have not been investigated in animal models. Sophocarpine is considered a promising candidate that could serve as a foundational structure for developing new antiparasitic drugs, but extensive investigations are required to elucidate its pharmacological effects and mechanisms of action in this domain. nih.gov

    Table 3: Status of Antiparasitic Research on Sophocarpine in Animal Models

    Parasitic DiseaseParasite ExampleStatus of Mechanistic Investigation in Animal ModelsReference
    Cystic EchinococcosisEchinococcus granulosusNo research currently validates the efficacy of sophocarpine in animal models. nih.gov
    LeishmaniasisLeishmania spp.Therapeutic potential is currently unknown/uninvestigated. nih.gov
    Filariasise.g., Wuchereria bancroftiTherapeutic potential is currently unknown/uninvestigated. nih.gov
    MalariaPlasmodium spp.Therapeutic potential is currently unknown/uninvestigated. nih.gov

    Compound Reference Table

    Structure Activity Relationship Sar Studies of Sophocarpine and Its Analogues

    Identification of Key Pharmacophoric Elements for Target Engagement

    Sophocarpine (B1681056), a tetracyclo-quinolizidine alkaloid, possesses a rigid molecular framework that is fundamental to its biological activity. The key pharmacophoric elements—the essential structural features required for molecular recognition at a biological target—have been extensively studied to understand its mechanism of action.

    The core structure of sophocarpine is a matrine-type skeleton, which consists of a fused, nonlinear bisquinolizidine system. This tetracyclic structure is a crucial determinant of its interaction with various biological targets. One of the most significant features of sophocarpine is the α,β-unsaturated carbonyl group within its D-ring. This reactive site is susceptible to nucleophilic attack, making it a key locus for structural modifications and a potential point of interaction with biological macromolecules. frontiersin.org

    The lactam ring is another critical pharmacophoric element. Its integrity and conformation play a significant role in the molecule's biological profile. Studies involving the opening of the D-ring have shown a substantial loss of antiproliferative activity, highlighting the importance of the intact tetracyclic system. tandfonline.com Furthermore, the nitrogen atoms within the quinolizidine (B1214090) core contribute to the molecule's basicity and potential for hydrogen bonding, which are vital for receptor binding. researchgate.net

    Research has demonstrated that modifications at the C-13 and C-14 positions of the D-ring can significantly influence the biological activity of sophocarpine analogues. nih.govresearchgate.net The introduction of various functional groups at these positions has led to the development of derivatives with enhanced potency and selectivity, underscoring the importance of this region in target engagement. nih.govresearchgate.net

    Influence of Stereochemistry on Mechanistic Activity Profiles

    Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that governs the pharmacological activity of chiral drugs like sophocarpine. biomedgrid.com The specific spatial orientation of its constituent atoms dictates how it interacts with chiral biological targets such as enzymes and receptors. biomedgrid.com

    Sophocarpine is a stereoisomer of other naturally occurring matrine-type alkaloids, and these stereochemical differences lead to distinct biological activities. For instance, sophoridine (B192422), the 5R isomer of matrine (B1676216), exhibits different activity profiles compared to sophocarpine. nih.gov Studies comparing the effects of sophocarpine and sophoridine on hERG K+ channels have shown that sophocarpine is a more potent blocker, a difference attributed to its higher hydrophobicity. researchgate.netnih.gov

    The absolute configuration of the chiral centers in the sophocarpine molecule is crucial for its biological function. Research into the synthesis of various stereoisomers has shown that even subtle changes in the spatial arrangement of substituents can lead to significant differences in activity. nih.gov For example, a study on sophoridine derivatives indicated that the R-configuration at the 5-position is crucial for its anti-tumor activity. dovepress.com

    The conformational flexibility of the molecule also plays a role in its activity. Density functional theory (DFT) calculations have predicted that sophocarpine has a marked conformational flexibility at the lactamic nitrogen, existing as a mixture of two nearly isoenergetic conformers. researchgate.net This flexibility may allow the molecule to adopt different conformations to fit into various binding sites, contributing to its broad spectrum of biological activities.

    Rational Design of Sophocarpine Analogues Based on SAR Data

    The rational design of sophocarpine analogues is guided by a deep understanding of its structure-activity relationships (SAR). By systematically modifying the sophocarpine scaffold and evaluating the biological activities of the resulting derivatives, researchers can identify key structural features that can be optimized to enhance therapeutic efficacy.

    A primary focus of rational drug design has been the modification of the D-ring, particularly at the C-13 and C-14 positions. researchgate.net The introduction of various substituents at these positions has been shown to significantly impact the molecule's biological activity. nih.gov For example, the synthesis of 13-indole-matrine and 13-cyclohexylamino-matrine from sophocarpine resulted in derivatives with enhanced anticancer and insecticidal activities compared to the parent compound. nih.gov

    Another strategy involves the hybridization of sophocarpine with other pharmacologically active molecules. For instance, hybrids of sophora alkaloids and cinnamic acids have been designed and synthesized, showing increased antitumor activity compared to the parent compounds. nih.gov These studies have also revealed that the length of the linker chain between the two molecular entities is critical for activity. nih.gov

    The following table summarizes the structure-activity relationships of some sophocarpine analogues:

    Analogue Modification Effect on Activity
    13-Indole-matrineIntroduction of an indole (B1671886) group at the C-13 positionEnhanced anticancer and insecticidal activity nih.gov
    13-Cyclohexylamino-matrineIntroduction of a cyclohexylamino group at the C-13 positionEnhanced anticancer and insecticidal activity nih.gov
    Sophocarpine-cinnamic acid hybridsHybridization with cinnamic acid derivativesIncreased antitumor activity nih.gov
    N-substituted sophocarpinic acid derivativesIntroduction of a benzenesulfonyl moiety on the 12-nitrogen atomSignificantly enhanced anti-enteroviral activity nih.gov

    Computational SAR Modeling and Virtual Screening Approaches

    Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening, have become indispensable tools in the study of sophocarpine and its analogues. These in silico techniques provide valuable insights into the molecular interactions between sophocarpine and its biological targets, and they facilitate the discovery of new and more potent derivatives.

    Molecular docking studies have been employed to predict the binding modes of sophocarpine with various protein targets. researchgate.netresearchgate.net For example, in silico molecular docking analysis has been used to investigate the potential antiviral activity of sophocarpine against Herpes Simplex Virus Type-1 thymidine (B127349) kinase. researchgate.net These studies help to elucidate the key amino acid residues involved in the binding interaction and provide a rational basis for the design of new inhibitors. researchgate.net

    QSAR analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com While specific QSAR studies on sophocarpine are limited, research on related matrine-type alkaloids has demonstrated the utility of this approach in predicting the activity of new derivatives and in understanding the structural requirements for a particular biological effect. researchgate.net 4D-QSAR analysis, which considers the conformational flexibility of ligands, has been successfully applied to other complex natural products and holds promise for the study of sophocarpine. nih.gov

    Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach has been used in the study of alkaloids from Sophora flavescens to identify potential inhibitors of various enzymes and receptors. nih.govnih.gov By combining virtual screening with molecular dynamics simulations, researchers can gain a more dynamic understanding of the binding process and identify stable interactions between sophocarpine analogues and their targets. nih.govresearchgate.net

    The following table provides examples of computational studies involving sophocarpine and related compounds:

    Computational Method Application Key Findings
    Molecular DockingInvestigation of anti-herpes activity of sophocarpineSophocarpine showed promising binding affinity to Herpes Simplex Virus Type-1 thymidine kinase. researchgate.net
    Molecular DockingElucidation of the binding of sophocarpine to COVID-19-related protein targetsSophocarpine demonstrated stable binding to key proteins involved in the COVID-19 lifecycle. microbiologyresearch.org
    Virtual Screening and Molecular DynamicsIdentification of inhibitors of Haemonchus contortus P-glycoprotein from Sophora flavescens alkaloidsAloperine, a related alkaloid, showed a strong binding affinity and stable interaction with the target protein. nih.govnih.gov

    Mechanistic Pharmacokinetics and Biotransformation of Sophocarpine Hydrobromide

    Absorption Mechanisms Across Biological Barriers

    The absorption of a drug is a critical first step, determining its entry into the systemic circulation. For orally administered drugs like sophocarpine (B1681056), this involves crossing the complex biological barrier of the gastrointestinal tract. msdmanuals.comcd-bioparticles.net The primary mechanisms by which drugs traverse these cellular membranes are passive diffusion, facilitated diffusion, active transport, and pinocytosis. msdmanuals.com

    Drugs can cross cell membranes through several mechanisms:

    Passive diffusion: Movement from a high to a low concentration area, favored for lipid-soluble, small molecules. msdmanuals.com

    Facilitated passive diffusion: A carrier molecule aids the transport of substances with low lipid solubility across the membrane. msdmanuals.com

    Active transport: This energy-requiring process can move drugs against a concentration gradient and is highly selective. msdmanuals.com

    Pinocytosis: The cell engulfs fluid or particles. msdmanuals.com

    While specific studies detailing the precise absorption mechanisms of sophocarpine hydrobromide are limited, its chemical nature as a quinolizidine (B1214090) alkaloid suggests that its absorption is likely influenced by these general principles.

    Distribution Profiles within Biological Systems

    Following absorption, a drug is distributed throughout the body via the bloodstream. The distribution of sophocarpine conforms to a two-compartment model, indicating it moves between a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues). nih.gov Studies have shown that sophocarpine can be detected in various tissues, although it has a relatively short half-life. nih.gov

    Research in animal models provides insights into its tissue distribution. After administration, sophocarpine has been found in various organs, indicating its ability to cross biological barriers and reach different sites within the body. regulations.gov

    Metabolic Pathways and Enzyme-Mediated Biotransformation

    Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. mdpi.comopenaccessjournals.com This process is broadly categorized into Phase I and Phase II reactions. openaccessjournals.comopenaccessjournals.com Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups. openaccessjournals.comdrughunter.com Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules. openaccessjournals.comnih.gov

    The liver is the primary site of drug metabolism. dickyricky.com In vitro studies using human liver microsomes have been conducted to investigate the role of CYP enzymes in sophocarpine metabolism. nih.gov These studies are crucial for understanding potential drug-drug interactions, as the inhibition or induction of these enzymes can alter the metabolism of co-administered drugs. openaccessjournals.comnih.gov

    Research has shown that sophocarpine can inhibit the activity of specific CYP isoforms. nih.gov In particular, it has been identified as a noncompetitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2C9. nih.govalljournals.cn It also exhibits time-dependent inhibition of CYP3A4. nih.gov This suggests that sophocarpine has the potential to interact with other drugs that are metabolized by these enzymes. nih.gov However, it did not show significant inhibitory effects on other major CYP isoforms like CYP1A2, CYP2A6, CYP2E1, CYP2D6, CYP2C19, and CYP2C8 in these in vitro settings. nih.gov

    It is important to note that while in vitro studies provide valuable information, the results may not always directly translate to the in vivo situation in humans. For instance, one study in rats suggested that sophocarpine might increase the metabolism of another drug, umbralisib (B560156), which is metabolized by CYP2C9, CYP3A4, and CYP1A2. frontiersin.org This contrasts with the inhibitory effects observed in human liver microsomes, highlighting the complexity of extrapolating preclinical findings. frontiersin.org

    Table 1: In Vitro Inhibitory Effects of Sophocarpine on Human CYP Isoforms

    CYP Isoform Type of Inhibition IC50 (μM) Ki (μM)
    CYP3A4 Noncompetitive, Time-dependent 12.22 6.74
    CYP2C9 Competitive 15.96 9.19

    Data derived from in vitro studies using human liver microsomes. nih.gov

    Identification and Characterization of Sophocarpine Metabolites

    Sophocarpine itself is an active metabolite of oxysophocarpine. nih.gov The biotransformation of sophocarpine can lead to the formation of various metabolites. Identifying and characterizing these metabolites is essential for a complete understanding of the drug's disposition and potential activity or toxicity of its byproducts. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MS) are employed for the simultaneous quantification of sophocarpine and its metabolites in biological samples like plasma. nih.gov

    Mechanistic Excretion Pathways and Clearance Mechanisms

    The final step in a drug's journey through the body is excretion, which permanently removes the drug and its metabolites. pharmacylibrary.com The primary organs of excretion are the kidneys (renal excretion) and the liver (biliary excretion). pharmacylibrary.commsdmanuals.com

    Renal Excretion: The kidneys filter water-soluble substances from the blood to be excreted in the urine. msdmanuals.com This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. pharmacylibrary.com Drug metabolites, which are often more polar than the parent drug, are readily excreted by the kidneys. youtube.com

    Biliary Excretion: Some drugs and their metabolites are actively transported from the liver into the bile, which is then released into the intestine. dickyricky.commsdmanuals.com Compounds with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups are more likely to be excreted via this route. msdmanuals.com Once in the intestine, these substances can be eliminated in the feces or be reabsorbed back into circulation, a process known as enterohepatic cycling. msdmanuals.com

    While specific studies on the excretion pathways of this compound are not extensively detailed in the provided context, the general principles of drug excretion apply. As a compound that undergoes metabolism, its more polar metabolites are likely eliminated primarily through renal and biliary routes. msdmanuals.comyoutube.com

    Advanced Analytical Methodologies in Sophocarpine Hydrobromide Research

    Chromatographic Techniques for Quantitative Analysis in Research Matrices (e.g., HPLC-MS, RP-HPLC)

    Chromatographic methods are fundamental for the quantitative analysis of sophocarpine (B1681056) in various research matrices. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), and Reversed-Phase HPLC (RP-HPLC) are the most prevalent techniques due to their high sensitivity, specificity, and efficiency.

    Several studies have established robust methods for detecting sophocarpine and related alkaloids. For instance, an HPLC-MS method was developed for the simultaneous determination of sophocarpine, sophoridine (B192422), and matrine (B1676216) in rabbit plasma. researchgate.net Similarly, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed for the rapid and stable quantitative analysis of drugs in rat plasma, demonstrating its utility in complex biological samples. frontiersin.orgnih.gov These methods typically use a C18 column for separation. nih.govresearchgate.net The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727), mixed with an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. frontiersin.orgamazonaws.comfrontiersin.org

    The development of a reliable bioanalytical method requires rigorous validation to ensure its accuracy and precision for the intended application. europa.euscispace.com A UPLC-MS/MS method for quantifying umbralisib (B560156) in rat plasma, which was also used to study interactions with sophocarpine, underwent comprehensive validation. nih.gov The plasma samples were prepared using a direct protein precipitation method with acetonitrile. nih.gov The validation process assesses several key parameters, including linearity, precision, accuracy, recovery, and matrix effect. nih.govscispace.com

    For example, one validated UPLC-MS/MS method demonstrated excellent linearity over a concentration range of 0.5 to 1,000 ng/mL. nih.gov The precision and accuracy were within the acceptable limit of 15%. nih.gov An RP-HPLC method for the simultaneous extraction and separation of sophocarpine, sophoridine, and matrine reported a recovery of 85.38% for sophocarpine. researchgate.net

    Validation Parameters for a UPLC-MS/MS Method for Umbralisib Analysis (Relevant to Sophocarpine Interaction Studies) nih.gov
    ParameterFinding
    Linear Range0.5 to 1,000 ng/mL
    Precision (RSD%)< 15%
    Accuracy (RE%)< 15%
    Mean Recovery86.3–96.2%
    Matrix Effect97.8–112.0%

    Validated chromatographic methods are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. nih.gov The pharmacokinetics of sophocarpine have been shown to fit a two-compartment model following oral administration in rabbits. researchgate.net Studies in rats indicate rapid absorption. nih.gov

    The application of a UPLC-MS/MS method revealed that co-administration of sophocarpine significantly altered the pharmacokinetics of umbralisib in rats. frontiersin.org Specifically, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of umbralisib were markedly diminished, while its clearance (CLz/F) increased by more than double, suggesting a significant herb-drug interaction. frontiersin.orgnih.gov

    Pharmacokinetic Parameters of Umbralisib With and Without Co-administration of Sophocarpine in Rats nih.gov
    ParameterUmbralisib Alone (mean ± SD)Umbralisib + Sophocarpine (mean ± SD)
    AUC0→∞ (ng/mL•h)5416.665 ± 1451.8462462.799 ± 535.736
    Cmax (ng/mL)1581.400 ± 562.887668.617 ± 153.303
    CLz/F (L/h/kg)0.963 ± 0.2312.115 ± 0.449

    Spectroscopic Approaches for Structural and Conformational Research

    Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and confirmation of sophocarpine and its derivatives. researchgate.net The structures of isolated alkaloids are typically identified by comparing their ¹H and ¹³C NMR spectral data with reported values. patsnap.comresearchgate.net

    IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of sophocarpine shows characteristic absorption bands around 1660 cm⁻¹ for the carbonyl group (C=O) and 1595 cm⁻¹ for the carbon-carbon double bond (C=C). researchgate.net ¹H and ¹³C NMR spectroscopy offer detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov For instance, the ¹³C NMR spectrum of sophocarpine provides distinct signals for each carbon atom, which aids in its unambiguous identification. researchgate.netresearchgate.net These spectroscopic methods are also used to characterize newly synthesized derivatives of sophocarpine. acs.org

    Key Spectroscopic Data for Sophocarpine
    TechniqueCharacteristic Signal/BandAssignmentReference
    IR Spectroscopy~1660 cm⁻¹ν(C=O) researchgate.netscispace.com
    IR Spectroscopy~1595 cm⁻¹ν(C=C) researchgate.netscispace.com
    ¹H NMR (200 MHz, CD₃OD)δ 6.7 (1H, ddd)H-13 scispace.com
    ¹H NMR (200 MHz, CD₃OD)δ 5.90 (1H, d)H-14 scispace.com

    Bioanalytical Methods for In Vitro and In Vivo Mechanistic Studies (e.g., Cell Membrane Chromatography)

    To investigate the mechanisms of action of sophocarpine, specialized bioanalytical methods are employed. Cell Membrane Chromatography (CMC) is a powerful technique used to screen for active compounds from complex mixtures and to study drug-receptor interactions. nih.gov

    In one study, a comprehensive two-dimensional PC-3 prostate cancer cell membrane chromatography system was developed to screen for anti-prostate cancer components from Radix Sophorae flavescentis. nih.govfrontiersin.org This method identified sophocarpine as one of five compounds with significant retention behaviors on the PC-3 cell membrane, indicating a direct interaction with membrane-bound targets. nih.gov Subsequent cell proliferation and apoptosis assays confirmed the anti-prostate cancer effects of these identified compounds. nih.gov Similarly, CMC was used to identify sophocarpine as a bioactive compound that could bind to receptors on the plasma membrane of cells in the dorsal root ganglion, leading to further investigation of its analgesic and anti-pruritic effects. biorxiv.org These studies highlight the utility of CMC in discovering active molecules and elucidating their mechanisms at the cellular level.

    Computational and Theoretical Chemistry of Sophocarpine Hydrobromide

    Molecular Docking Studies for Target Identification and Binding Mode Prediction

    Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex.

    In the context of sophocarpine (B1681056), molecular docking studies have been employed to understand its potential therapeutic applications. For instance, in a study investigating treatments for COVID-19, molecular docking was used to assess the binding of sophocarpine to key protein targets. The results indicated that sophocarpine could be a potential therapeutic agent by targeting proteins such as p65, ICAM-1, and VEGFA. nih.gov Another comparative in silico analysis explored the anti-herpes activity of sophocarpine and chelerythrine, where molecular docking revealed promising binding affinities for both compounds, suggesting their potential as antiviral agents. researchgate.net

    The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the target. A more negative score typically signifies a stronger binding. Key interactions observed in docking studies often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the stability of the complex and the biological activity of the compound.

    Target ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
    p65 (NF-κB)AutoDock 4.2.6Data not specifiedNot specified nih.gov
    ICAM-1AutoDock 4.2.6Data not specifiedNot specified nih.gov
    VEGFAAutoDock 4.2.6Data not specifiedNot specified nih.gov
    Herpes Virus ProteinsPyRX, Auto Dock 4PromisingNot specified researchgate.net

    Table 1: Summary of Molecular Docking Studies on Sophocarpine.

    Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

    Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. nih.gov These methods, based on the principles of quantum mechanics, can be used to determine various molecular properties such as charge distribution, molecular orbital energies, and electrostatic potential. Such information is vital for understanding how a molecule will behave in a biological environment and interact with other molecules.

    For a molecule like sophocarpine hydrobromide, quantum chemical calculations can reveal regions that are electron-rich or electron-poor, which are likely sites for electrophilic or nucleophilic attack, respectively. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as the energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. pku.edu.cn A smaller gap generally implies higher reactivity.

    Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. plos.org By simulating the interactions between a ligand and its target protein in a dynamic environment, MD simulations provide a more realistic picture of the binding process and the stability of the resulting complex than static docking studies. nih.gov

    MD simulations can be used to explore the conformational landscape of this compound and its target protein, revealing how their shapes change upon binding. This is crucial for understanding the flexibility of both the ligand and the protein, which can significantly influence binding affinity and specificity. uni-regensburg.de The simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding strength than docking scores alone. plos.org

    In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. nih.gov For example, a docked complex can be subjected to an MD simulation to assess its stability over a period of nanoseconds. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking prediction. nih.gov The root mean square deviation (RMSD) of the ligand and protein atoms is often monitored during the simulation to assess the stability of the complex. mdpi.com

    Cheminformatics and Network Pharmacology Approaches for Mechanistic Pathway Mapping

    Cheminformatics and network pharmacology are interdisciplinary fields that utilize computational methods to analyze large datasets of chemical and biological information. slideshare.net These approaches are particularly useful for understanding the complex mechanisms of action of drugs, especially those derived from natural products which often interact with multiple targets. researchgate.net

    Network pharmacology analysis begins with the identification of the potential targets of a compound. This can be done using databases that link chemicals to genes and proteins. Once a set of targets is identified, a protein-protein interaction (PPI) network is constructed to visualize the relationships between these targets. nih.gov This network can then be analyzed to identify key proteins (hubs) and signaling pathways that are modulated by the compound.

    A study on sophocarpine's potential against COVID-19 utilized network pharmacology to identify 65 co-targets of the compound and the disease. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of these targets revealed that sophocarpine likely exerts its effects by regulating pathways such as the IL-17 and TNF signaling pathways. nih.gov This type of analysis provides a holistic view of the drug's mechanism of action and can help to identify new therapeutic indications. nih.gov

    Analysis TypeDatabase/Software UsedKey FindingsReference
    Target IdentificationBATMAN-TCM, GeneCards, DisGeNET65 co-targets of sophocarpine and COVID-19 identified. nih.gov
    PPI Network ConstructionSTRING, CytoscapeIdentification of key targets like p65, ICAM-1, and VEGFA. nih.gov
    Pathway EnrichmentMetascapeRegulation of IL-17 and TNF signaling pathways. nih.gov

    Table 2: Network Pharmacology Analysis of Sophocarpine.

    Interactions of Sophocarpine Hydrobromide with Other Bioactive Compounds Mechanistic Focus

    Investigation of Synergistic and Antagonistic Mechanistic Interactions

    The study of how sophocarpine (B1681056) interacts with other compounds at a mechanistic level is an emerging field. While it is a primary active ingredient in many traditional remedies, it is often found alongside other structurally related alkaloids like matrine (B1676216), oxymatrine (B1678083), and sophoridine (B192422). frontiersin.orgnih.gov The question of whether these compounds act synergistically to produce therapeutic outcomes is a subject of ongoing investigation. frontiersin.orgnih.gov

    Research into related matrine-type alkaloids provides a framework for understanding potential synergistic mechanisms. For instance, combination therapy is a recognized strategy to enhance efficacy and overcome resistance. nih.gov In cancer treatment, matrine has been shown to enhance the efficiency of platinum-based doublet chemotherapy in patients with advanced non-small cell lung cancer. sci-hub.sefrontiersin.org Mechanistically, matrine can reverse cisplatin (B142131) resistance by inhibiting the β-catenin/survivin signaling pathway, thereby promoting apoptosis. frontiersin.org Similarly, a synergistic antitumor effect is observed when oxymatrine is combined with cisplatin in gastric cancer models. mdpi.com Another related alkaloid, sophoridine, acts synergistically with cisplatin to inhibit the proliferation of ovarian cancer cells, an effect linked to the increased expression of tumor-suppressor genes. frontiersin.org

    In antiviral applications, a study involving the co-administration of four matrine-type alkaloids, including sophocarpine, with thymopolypeptides demonstrated a synergistic inhibition of hepatitis B virus (HBV) DNA replication and antigen secretion in HepG2.2.15 cells. frontiersin.org This suggests that the combined action on multiple viral and host pathways leads to a more potent antiviral effect than any single agent could achieve.

    The nature of these interactions can be highly dependent on the specific compounds and the biological context. mdpi.com Synergism can arise from multi-target effects, where the combined compounds act on different nodes of a signaling pathway, or from one compound overcoming a resistance mechanism that limits the efficacy of the other. nih.govijcmph.com Conversely, antagonism can also occur, although it is less frequently reported in the context of these alkaloids. mdpi.comnih.gov

    Below is a data table summarizing key synergistic interactions involving sophocarpine and related alkaloids.

    Interacting CompoundsBiological ContextProposed Synergistic MechanismReference(s)
    Sophocarpine, Oxymatrine, Matrine, Sophoridine + ThymopolypeptidesHepatitis B Virus (HBV) InfectionInhibition of HBsAg and HBeAg secretion and HBV DNA replication. frontiersin.org
    Matrine + Platinum-Based ChemotherapyNon-Small Cell Lung CancerReversal of cisplatin resistance via inhibition of the β-catenin/survivin signaling pathway. frontiersin.org
    Matrine + Arsenic TrioxideMyelomaInduction of apoptosis through activation of caspase-3. sci-hub.se
    Oxymatrine + CisplatinGastric CancerPotentiation of antitumor effects. mdpi.com
    Oxymatrine + Oxaliplatin (B1677828)Colon CarcinomaSynergistic inhibition of cancer progression via the PI3K/AKT/mTOR pathway. mdpi.com
    Sophoridine + CisplatinOvarian CancerInhibition of proliferation via increased expression of tumor-suppressor genes (PTEN) and decreased expression of apoptosis inhibitors (survivin). frontiersin.org

    Exploration of Receptor Cross-Talk Mechanisms

    Receptor cross-talk describes the phenomenon where the signaling pathways of two distinct receptors converge or interact, leading to a modified cellular response. ontosight.ai This can occur through various mechanisms, including the formation of receptor heterodimers, transphosphorylation of one receptor by another, or the sharing of downstream signaling molecules. ontosight.ainih.govnih.gov

    Direct evidence detailing the specific involvement of sophocarpine in receptor cross-talk is limited. However, its known pharmacological profile provides a basis for potential interactions. Sophocarpine exhibits anti-arrhythmic properties by blocking multiple ion channels, including sodium, potassium, and calcium channels, as well as the sodium-calcium exchanger. frontiersin.org This ability to modulate multiple receptor-like targets simultaneously suggests a capacity for complex signaling integration. While this is an example of multi-target effects rather than direct receptor-receptor cross-talk, it highlights the compound's potential to influence cellular states regulated by multiple inputs.

    The concept of receptor cross-talk is often studied in the context of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). ontosight.ainih.gov For instance, the actin cytoskeleton has been proposed as a key integrator of environmental signals, mediating cross-talk by modifying receptor organization and dynamics. researchgate.net Changes in the cytoskeleton can alter the probability of receptors interacting, thereby tuning the cellular response to stimuli. researchgate.net Given that many alkaloids interact with GPCRs, it is plausible that sophocarpine could participate in such mechanisms. For example, the related quinolizidine (B1214090) alkaloid sparteine (B1682161) is thought to exert its anticonvulsant effects through the activation of M2 and M4 muscarinic acetylcholine (B1216132) receptors, which are GPCRs. acs.org

    Future research may explore whether sophocarpine's activity is modulated by or can modulate the activity of other receptor systems, such as growth factor receptors or immune receptors, through these established cross-talk mechanisms.

    Enzyme Pathway Interferences and Modulations

    A primary mechanism through which sophocarpine and its related alkaloids exert their effects is by interfering with and modulating key intracellular enzyme-driven signaling pathways. These pathways regulate fundamental cellular processes, and their modulation can lead to significant therapeutic outcomes.

    Sophocarpine has been shown to inhibit several pro-inflammatory and cancer-related pathways. In studies on colitis, sophocarpine ameliorated symptoms by regulating the TLR4/MAPK and K2/STAT3 signaling pathways. frontiersin.org Its potential therapeutic effect in the context of viral infections like COVID-19 has been linked through network pharmacology to the modulation of cytokine release and the NF-κB signaling pathway. frontiersin.org The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a recurring theme in sophocarpine's mechanism of action. This is further supported by findings in models of Alzheimer's disease, where sophocarpine's neuroprotective effects were associated with the inhibition of NF-κB nuclear translocation. nih.gov

    In oncology, sophocarpine has been found to inhibit the growth of gastric cancer cells by suppressing the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. researchgate.net This is consistent with the actions of other matrine-type alkaloids. For instance, the synergistic effect of oxymatrine and oxaliplatin in colon carcinoma is mediated through the PI3K/AKT/mTOR pathway. mdpi.com Sophoridine has been shown to overcome resistance to the drug lenvatinib (B1674733) in hepatocellular carcinoma by reducing the expression of VEGFR2 and the downstream RAS/MAPK/ERK pathway. frontiersin.org

    The following table details key enzyme pathways modulated by sophocarpine and related compounds.

    CompoundModulated PathwayBiological ContextOutcomeReference(s)
    Sophocarpine TLR4/MAPK, K2/STAT3ColitisAmelioration of colitis frontiersin.org
    Sophocarpine NF-κB SignalingInflammation, NeuroprotectionInhibition of pro-inflammatory responses frontiersin.orgnih.gov
    Sophocarpine PI3K/AKT SignalingGastric CancerInhibition of cell proliferation, induction of apoptosis researchgate.net
    OxymatrinePI3K/AKT/mTORColon CarcinomaSynergistic inhibition of tumor growth mdpi.com
    SophoridineVEGFR2, RAS/MAPK/ERKHepatocellular CarcinomaOvercoming drug resistance frontiersin.org
    Matrineβ-catenin/survivinNon-Small Cell Lung CancerReversal of cisplatin resistance frontiersin.org

    Mechanistic Basis of Interactions in Traditional Herbal Formulations

    Sophocarpine is a key bioactive constituent in several traditional Chinese herbal formulas, including the Kaihoujian recipe and the Qingluoyin formula. frontiersin.org A fundamental principle of traditional medicine is that complex mixtures of herbs, containing multiple active ingredients, work synergistically to achieve a therapeutic effect that is greater than, or different from, any single component. frontiersin.orgjfda-online.com

    However, the precise mechanistic underpinnings of these synergistic interactions within traditional formulations remain largely undefined and are a significant area for future research. frontiersin.orgnih.gov While sophocarpine is identified as a principal active ingredient, how it interacts at a molecular level with the dozens or hundreds of other compounds present in a traditional decoction is not fully understood. frontiersin.org

    The potential mechanisms for these interactions are multifaceted. From a pharmacodynamic perspective, different compounds within the herbal formula could target various points in a disease-related pathway, leading to a more comprehensive therapeutic effect. genesispub.org For example, one compound might inhibit an inflammatory enzyme, while another (like sophocarpine) blocks a pro-inflammatory signaling cascade such as NF-κB.

    Another plausible mechanism for herb-herb interaction involves the modulation of metabolic enzymes, particularly the Cytochrome P450 (CYP450) system. nih.govmdpi.com It is well-established that compounds in herbal extracts can inhibit or induce these enzymes, thereby altering the metabolism, and consequently the bioavailability and activity, of other co-administered compounds. nih.govnih.gov While specific data on how other herbal ingredients affect the metabolism of sophocarpine (and vice versa) is scarce, this represents a probable mechanism of interaction within complex traditional formulas. Elucidating these specific interactions is essential for understanding the holistic efficacy of traditional remedies and for developing safer and more effective modern phytotherapeutics. frontiersin.org

    Emerging Research Avenues and Future Directions for Sophocarpine Hydrobromide

    Identification of Unexplored Molecular and Cellular Mechanistic Pathways

    Current research has successfully linked sophocarpine (B1681056) to several key signaling pathways, including PTEN/PI3K/Akt, NF-κB, and MAPK. nih.govfrontiersin.orgnih.gov However, the full spectrum of its molecular interactions remains partially mapped, presenting a fertile ground for new discoveries. A significant area of investigation is the compound's antiviral activity, particularly against the Hepatitis B virus (HBV). While its efficacy in inhibiting HBV in cell-based models is established, the specific molecular pathways it modulates are yet to be identified. frontiersin.orgnih.gov Future research should focus on exploring its potential involvement in established anti-HBV pathways such as the liver X receptor pathways, the AMPK-ULK1 pathway, and the cGAS-STING pathway. frontiersin.org

    Furthermore, while sophocarpine is known to modulate multiple pathways simultaneously, the potential for crosstalk and hierarchical regulation between these pathways is an unexplored frontier. For instance, understanding how sophocarpine's influence on the NF-κB pathway intersects with its regulation of the PI3K/Akt axis could reveal a more integrated view of its anti-inflammatory and anticancer effects. nih.gov Investigating its role in other fundamental cellular processes, such as DNA damage repair, cellular senescence, and metabolic reprogramming in cancer cells, could also unveil novel therapeutic targets.

    Development of Novel Synthetic Strategies for Enhanced Mechanistic Probes

    The development of novel synthetic strategies is crucial for generating sophisticated molecular probes to dissect sophocarpine's mechanisms. The synthesis of derivatives allows for structure-activity relationship (SAR) studies, which can identify the key chemical moieties responsible for specific biological effects and lead to compounds with enhanced potency and selectivity. nih.govresearchgate.net

    Recent efforts have demonstrated the feasibility of modifying the sophocarpine scaffold. For example, a series of N-substituted sophocarpinic acid derivatives were designed and synthesized to improve anti-enteroviral activity. nih.gov This work revealed that introducing a benzenesulfonyl group on the 12-nitrogen atom significantly enhanced activity against coxsackievirus B3 (CVB3). nih.gov Similarly, the synthesis of novel N-substituted derivatives of the related compound sophoridine (B192422) has yielded compounds with significant anticancer activity, arresting the cell cycle in the G0/G1 phase. researchgate.net

    Future synthetic strategies should focus on:

    Creating fluorescently-tagged or biotinylated derivatives: These probes would enable direct visualization of the compound's subcellular localization and facilitate the identification of binding partners through pull-down assays.

    Developing photo-affinity labels: These tools can be used to covalently link sophocarpine to its direct molecular targets upon photoactivation, allowing for unambiguous target identification.

    Synthesizing libraries of derivatives: By systematically altering different positions on the tetracyclic core, researchers can perform high-throughput screening to map the pharmacophore and develop highly selective probes for individual pathways. acs.orgmdpi.com

    Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

    To move beyond candidate-pathway approaches and gain a global perspective on sophocarpine's effects, the integration of "omics" technologies is essential. frontiersin.orgfrontlinegenomics.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound. mdpi.comsapienzaeditorial.com

    Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell or tissue. frontlinegenomics.com Applying this to sophocarpine-treated cells would reveal global changes in protein expression and post-translational modifications. This could uncover entirely new protein targets or signaling networks affected by the compound, providing a snapshot of the cellular protein environment at a specific time. frontlinegenomics.com

    Metabolomics: As the downstream output of cellular activity, the metabolome offers a direct reflection of the cell's physiological state. mdpi.com Metabolomic analysis can identify alterations in key metabolic pathways—such as glycolysis, the citric acid cycle, and lipid metabolism—that are reprogrammed in diseases like cancer. Understanding how sophocarpine influences the metabolic profile of a cancer cell could reveal novel mechanisms for its antitumor effects.

    Transcriptomics: Analyzing the complete set of RNA transcripts can show how sophocarpine affects gene expression. This can help identify upstream regulatory elements, such as transcription factors, that are modulated by the compound and lead to the observed downstream effects on signaling pathways. frontiersin.org

    By integrating data from these different omics layers, researchers can construct comprehensive network models of sophocarpine's action, moving from a linear pathway view to a dynamic, interconnected systems-level understanding. maxapress.com

    Design of Advanced Preclinical Research Models for Sophocarpine Investigation

    The translation of preclinical findings to clinical applications depends heavily on the predictive power of the research models used. nih.gov While current studies on sophocarpine have utilized standard models like immortalized cell lines and xenografts in immunodeficient mice, future investigations would benefit from more advanced and clinically relevant systems. nih.govnih.govnih.gov

    Emerging preclinical models that should be considered include:

    Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity and genetic characteristics of the original human tumor compared to traditional cell line-based xenografts.

    Organoid Cultures: Three-dimensional organoids, grown from patient stem cells or tumor cells, can recapitulate the complex architecture and cell-cell interactions of the original tissue. Tumor organoids, for instance, would provide a powerful in vitro platform for testing sophocarpine's efficacy on a personalized level.

    Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. Such models are invaluable for studying the immunomodulatory effects of sophocarpine and its potential to enhance antitumor immunity, an aspect of its activity that has been suggested but not deeply explored. nih.gov

    Combining Small and Large Animal Models: To better predict human biodistribution and efficacy, a comprehensive preclinical investigation could involve both small animal models for initial efficacy testing and larger animal models where target cross-reactivity is confirmed. minervaimaging.com

    The adoption of these sophisticated models will provide a more accurate assessment of sophocarpine's therapeutic potential and its mechanisms in a context that more faithfully mimics human disease. nih.gov

    Elucidation of Molecular Mechanisms Underlying Specific Biological Effects

    While broad pharmacological effects of sophocarpine are known, a detailed understanding of the molecular mechanisms driving each specific biological outcome is still developing. frontiersin.org Recent research has made significant strides in connecting sophocarpine to distinct molecular events.

    Biological EffectInvestigated Molecular MechanismCell/Animal Model
    Anticancer (Glioblastoma) Upregulation of PTEN expression and subsequent downregulation of the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis. nih.govnih.govU251 and C6 glioblastoma cells; subcutaneous and orthotopic xenograft mouse models. nih.govnih.gov
    Anticancer (Gastric) Induction of autophagy and apoptosis, associated with regulation of the PTEN/PI3K/AKT pathway. nih.govresearchgate.netMKN45 and BGC-823 gastric cancer cell lines. nih.gov
    Anticancer (Head & Neck) Downregulation of miR-21 expression, leading to increased expression of its target, PTEN. researchgate.netHead and neck squamous cell carcinoma (HNSCC) cells. researchgate.net
    Anti-inflammatory Inhibition of the MAPK and NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines. frontiersin.orgRAW 264.7 macrophage cells. frontiersin.org
    Bone Protection Suppression of osteoclastogenesis and bone resorption through inhibition of the NF-κB signaling pathway. nih.govIn vivo and in vitro models of implant loosening. nih.gov
    Antiviral (HBV) Significant inhibition of HBsAg in HepG2.2.15 cells. nih.govHepG2.2.15 cell line. nih.gov

    This table is generated from data found in the cited research articles.

    Future work must continue to build on these findings, using the advanced probes and models described previously to identify the direct molecular binding partners of sophocarpine that initiate these signaling cascades.

    Addressing Gaps in Mechanistic Understanding of Sophocarpine's Biological Actions

    Despite progress, significant gaps remain in the mechanistic understanding of sophocarpine's biological effects. nih.govfrontiersin.org A primary challenge is the transition from identifying associated pathways to pinpointing direct molecular targets. The current body of research often highlights correlations between sophocarpine treatment and changes in signaling activity, but the initial protein or nucleic acid that the compound binds to often remains unknown.

    Key gaps that future research must address include:

    Direct Target Identification: As mentioned, the direct molecular targets responsible for initiating sophocarpine's effects on pathways like PI3K/Akt and NF-κB are largely unconfirmed.

    Mechanism of Antiviral Action: For its anti-HBV and anti-EV71 activities, the precise viral or host proteins that sophocarpine interacts with to block viral replication or entry are not known. frontiersin.orgfrontiersin.org

    Systems-Level Network Analysis: A holistic understanding of how the various signaling pathways modulated by sophocarpine are interconnected and regulated is lacking. A multi-omics approach is needed to fill this gap. frontiersin.orgmdpi.com

    Structural Basis of Action: There is a need for high-resolution structural data (e.g., from X-ray crystallography or cryo-EM) of sophocarpine bound to its target(s). This would provide invaluable insight for rational drug design and the synthesis of more potent derivatives.

    Incomplete Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: While basic pharmacokinetic properties have been described, a detailed correlation between tissue-specific compound concentration and the modulation of specific molecular pathways in vivo is required to optimize therapeutic strategies. nih.govfrontiersin.org

    Bridging these knowledge gaps through the strategic application of novel synthetic chemistry, advanced preclinical models, and systems-level omics technologies will be paramount to fully realizing the therapeutic potential of sophocarpine hydrobromide. nih.govresearchgate.net

    Q & A

    Q. How should literature reviews on this compound balance primary and secondary sources?

    • Methodological Answer : Prioritize peer-reviewed primary studies (e.g., Pharmacognosy Journal) for efficacy and safety data. Use systematic reviews for meta-analyses but critically appraise secondary sources for potential bias. Tools like PRISMA checklists ensure comprehensive reporting .

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